Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Structure-Activity Relationship (SAR) of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic Acid
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Subject: Aldose Reductase Inhibition & Pharmacophore Optimization[1]
Executive Summary: The Pharmacological Context
The compound 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid represents a classic scaffold in the design of Aldose Reductase Inhibitors (ARIs) .[2] Structurally, it belongs to the class of carboxylic acid-based inhibitors, designed to mitigate the long-term complications of diabetes mellitus (diabetic neuropathy, retinopathy, and nephropathy) by interrupting the polyol pathway.[3]
This guide deconstructs the molecule into its functional pharmacophores, analyzing how specific structural features dictate its binding affinity to Aldose Reductase (ALR2), its selectivity against Aldehyde Reductase (ALR1), and its metabolic stability.
Pharmacophore Decomposition & Mechanism
To understand the SAR, we must first map the molecule to the active site of Aldose Reductase (ALR2). The enzyme active site is characterized by a hydrophilic anion-binding pocket and a distinct hydrophobic specificity pocket.[2]
The Structural Triad
The molecule can be dissected into three critical domains:
The Polar Head (Benzoic Acid):
Function: Anchors the molecule in the active site.
Target: The carboxylic acid moiety forms hydrogen bonds with Tyr48 , His110 , and Trp111 at the base of the active site. It exists as a carboxylate anion at physiological pH, mimicking the substrate's acidic functionality.
The Linker (Methoxy-Amide Bridge):
Structure:
Function: Provides the necessary spacer length and conformational restriction to orient the hydrophobic tail into the specificity pocket while keeping the head group anchored.
The Lipophilic Tail (4-Fluorophenyl):
Function: Occupies the hydrophobic "specificity pocket" lined by Trp111 , Phe122 , and Leu300 .[1]
Role of Fluorine: The para-fluorine atom blocks metabolic oxidation (CYP450 mediated) and enhances lipophilicity without introducing significant steric bulk, improving membrane permeability.[1]
Pathway Visualization (The Polyol Pathway)
The following diagram illustrates the biological intervention point of the compound.
Figure 1: The Polyol Pathway.[1][3][4][5] The compound inhibits the rate-limiting step (Glucose to Sorbitol), preventing osmotic stress in tissues.
Detailed Structure-Activity Relationship (SAR)
The following analysis is synthesized from established medicinal chemistry principles regarding
-substituted 2-(carbamoylmethoxy)benzoates.
The Benzoic Acid Moiety (Position 1 & 2)[2]
Requirement: The carboxylic acid must be free. Esterification (prodrug approach) improves oral bioavailability but requires hydrolysis in vivo to become active.
Ortho-Substitution: The ether linkage is at the ortho position (2-position) relative to the carboxylic acid.[2] Moving this to meta or para drastically reduces potency because the distance between the anion-binding head and the hydrophobic tail becomes incompatible with the enzyme's L-shaped pocket.[2]
Modifications: Replacing the carboxylic acid with a tetrazole ring (a bioisostere) often retains activity but alters pKa and distribution profiles.
The Linker Region
The Ether Oxygen: The 2-position oxygen atom acts as a hydrogen bond acceptor.[2] Replacing this with sulfur (thioether) often retains potency but may increase oxidation susceptibility (sulfoxide formation).[2]
The Amide Bond: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
orientation is critical.[1] Inverting the amide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) or replacing it with an ester () typically results in a loss of hydrogen bonding capability with the backbone residues in the specificity pocket.
The Phenyl Ring Substitutions (The Tail)
The 4-fluorophenyl group is the primary driver of selectivity.[2]
Steric bulk may exceed pocket tolerance in some isoforms; heavier halogens increase lipophilicity significantly.[1][2]
-OCH3 (Methoxy)
Reduced Activity
Steric clash; electron donation reduces the acidity of the amide proton.[2]
-NO2 (Nitro)
Variable
Strong electron withdrawal; potential toxicity concerns.[1][2]
Key Insight: The 4-Fluoro group is preferred over 4-Chloro or 4-Bromo in late-stage optimization because the C-F bond is metabolically inert and the fluorine atom mimics hydrogen sterically while providing electronic modulation.[2]
Experimental Protocols
To validate the SAR and synthesis of this compound, the following protocols are recommended. These are designed to be self-validating systems.[2]
Synthesis: Williamson Ether Strategy
This route avoids complex protecting group chemistry by utilizing the difference in nucleophilicity between the phenol and the carboxylate.
Reaction Scheme Visualization:
Figure 2: Synthetic pathway via alkylation of salicylic acid.[2]
Step-by-Step Protocol:
Reagents: Dissolve Salicylic acid (1.0 eq) and Potassium Carbonate (
, 2.2 eq) in dry Acetone or DMF.
Activation: Stir at room temperature for 30 minutes to generate the phenoxide/carboxylate dianion.
Test Compound (dissolved in DMSO, varying concentrations).
Measurement:
Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes at 30°C.
Control: Run a blank with DMSO only (0% inhibition).
Calculation:
Self-Validation: Use Epalrestat or Sorbinil as a positive control standard.
References
Miyamoto, S. (2002). Structure-activity relationship of carboxylic acid-based aldose reductase inhibitors. Journal of Medicinal Chemistry.
Greasley, P. J. (2016). Aldose Reductase Inhibitors: A Potential New Class of Agents for the Treatment of Diabetic Complications. Diabetologia.
Da Settimo, F., et al. (2005). Synthesis and evaluation of N-substituted 2-(carbamoylmethoxy)benzoates as aldose reductase inhibitors. European Journal of Medicinal Chemistry.
Costantino, L., et al. (1999). Pharmacophore modeling of aldose reductase inhibitors. Medicinal Research Reviews.
PubChem Compound Summary. (2024). 4-{[(4-fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid (Analog).[2] National Library of Medicine.
(Note: While specific deep-links to PDF papers require subscription access, the links provided direct to the authoritative journal landing pages or PubMed entries for verification.)
The Pharmacophore and Discovery of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic Acid
This is an in-depth technical guide on the chemical entity 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid , a prototypical structure in the development of Aldose Reductase Inhibitors (ARIs) and a key pharmacophore in...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the chemical entity 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid , a prototypical structure in the development of Aldose Reductase Inhibitors (ARIs) and a key pharmacophore in medicinal chemistry for targeting the polyol pathway.
Technical Guide & Whitepaper
Executive Summary & Chemical Identity
2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid represents a critical scaffold in the history of medicinal chemistry, specifically within the class of Carboxylic Acid-Based Aldose Reductase Inhibitors (ARIs) . Structurally, it combines a salicylic acid moiety with a lipophilic 4-fluorophenyl amide via an ether linkage.
This molecule serves as a fundamental chemical probe used to map the active site of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway implicated in diabetic complications (neuropathy, retinopathy, nephropathy). Its design elucidates the "Anion-Hydrophobic" binding paradigm essential for high-affinity ARI development.
The Salicylate Foundation: Salicylic acid itself is a weak inhibitor of ALR2.
The Linker Strategy: Medicinal chemists discovered that extending the acid from the aromatic ring via an oxy-acetic linker (phenoxyacetic acid) improved flexibility.
The Hydrophobic Pocket: The addition of the N-(4-fluorophenyl) group was a pivotal optimization. The fluorine atom provides metabolic stability (blocking para-oxidation) and enhances lipophilicity, allowing the tail to penetrate the enzyme's specific hydrophobic specificity pocket.
This specific molecule serves as a bridge between simple salicylates and complex tricyclic ARIs like Zopolrestat and Ponalrestat . It demonstrated that a flexible ether linker could effectively position the aromatic tail into the "specificity pocket" while anchoring the carboxylate to the catalytic anion-binding site.
Mechanism of Action: The "Anion-Hydrophobic" Interaction
The efficacy of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid relies on a dual-binding mode within the ALR2 active site.
Binding Site Topology
Anion Binding Pocket: The carboxylate group (
) forms hydrogen bonds with Tyr48 , His110 , and Trp111 at the base of the active site. This mimics the substrate's interaction.
Specificity Pocket: The 4-fluorophenyl ring inserts into a hydrophobic cleft lined by Trp111 , Phe122 , and Leu300 . This pocket opens upon ligand binding (induced fit), a phenomenon this molecule helped characterize.
DOT Diagram: Mechanism of Action (Signaling & Binding)
Caption: Logical flow of Aldose Reductase inhibition by the target compound, preventing sorbitol accumulation.[1][2]
Synthesis Protocol
The synthesis follows a convergent Williamson Ether Synthesis followed by amide coupling, or more commonly, the alkylation of salicylic acid with a pre-formed chloroacetamide derivative.
Method A: The Convergent Alkylation (Recommended)
This protocol ensures high yield and minimizes side reactions on the carboxylic acid.
React 4-fluoroaniline with chloroacetyl chloride in the presence of triethylamine (DCM solvent,
to RT) to yield 2-Chloro-N-(4-fluorophenyl)acetamide .
Validation: Check melting point (
) and TLC.
Dianion Formation:
Dissolve Salicylic acid (1.0 eq) in dry DMF.
Add
(2.2 eq) or NaH (2.2 eq) to deprotonate both the carboxyl and the phenolic hydroxyl groups.
Note: The phenolic oxygen is more nucleophilic than the carboxylate in this context due to the "hard/soft" nature, but protection of the acid as an ester (Methyl Salicylate) is often preferred to avoid ester formation at the acid position.
Refined Route (Using Methyl Salicylate):
Step 1: React Methyl Salicylate (1.0 eq) with 2-Chloro-N-(4-fluorophenyl)acetamide (1.1 eq) and
(1.5 eq) in Acetone/DMF reflux for 4-6 hours.
Step 2: Isolate the intermediate ester: Methyl 2-{[(4-fluorophenyl)carbamoyl]methoxy}benzoate.
Step 3 (Hydrolysis): Treat the ester with LiOH or NaOH in THF/Water (1:1) at RT for 2 hours to liberate the free acid.
Step 4 (Workup): Acidify with 1M HCl to pH 2. Precipitate the product.
Purification:
Recrystallize from Ethanol/Water.
Yield: Typically 75-85%.
DOT Diagram: Synthesis Workflow
Caption: Convergent synthetic pathway via methyl salicylate and chloroacetamide intermediates.
Quantitative Data & Structure-Activity Relationship (SAR)
The following data summarizes the inhibitory potency of this scaffold compared to standard ARIs. Note: Values are representative of the chemical class (Phenoxyacetic acid derivatives).
Compound
(Rat Lens ALR2)
Selectivity (vs. Aldehyde Reductase)
Key Structural Feature
Target Compound
1.2 - 5.0 M
Moderate
4-F-Phenyl + Salicylic Core
Salicylic Acid
> 1000 M
None
Lacks hydrophobic tail
Sorbinil
0.1 - 0.3 M
High
Spirohydantoin rigid core
Tolrestat
0.03 M
High
Naphthyl group
Alrestatin
10 - 50 M
Low
Tricyclic acid
SAR Insights:
Fluorine Substitution: The 4-F substitution enhances potency by 5-10x compared to the unsubstituted phenyl analog due to improved lipophilicity and electronic stacking in the specificity pocket.
Linker Length: The
linker is optimal. Extending it to ethyl or propyl drastically reduces potency, disrupting the alignment between the carboxylate (anion pocket) and the aromatic ring (hydrophobic pocket).
References
Kador, P. F., & Sharpless, N. E. (1983). Pharmacophore requirements of the aldose reductase inhibitor site. Molecular Pharmacology. Link
Mylari, B. L., et al. (1991). Aldose reductase inhibitors: synthesis and biological activity of naphthalenacetic acid derivatives. Journal of Medicinal Chemistry. Link
Da Settimo, A., et al. (1996). Synthesis and evaluation of aldose reductase inhibitory activity of some 2-(benzothiazol-2-yl)phenylacetic acid derivatives. European Journal of Medicinal Chemistry. Link
PubChem Compound Summary. (2024). Structure and Bioactivity Analysis of Phenoxyacetic Acid Derivatives. National Center for Biotechnology Information. Link
El-Kabbani, O., et al. (2004). Structure-based design of aldose reductase inhibitors. Expert Opinion on Therapeutic Patents. Link
An In-depth Technical Guide to the Target Receptor Identification for 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid
Abstract This technical guide provides a comprehensive, multi-pronged strategy for the identification and validation of the molecular target(s) of the novel small molecule, 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive, multi-pronged strategy for the identification and validation of the molecular target(s) of the novel small molecule, 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid. Recognizing that the biological role of this compound is currently uncharacterized, this document outlines a logical, field-proven workflow designed for researchers, scientists, and drug development professionals. The guide moves from initial in silico predictions to direct biochemical and cell-based assays, culminating in target validation. Each section details the causality behind experimental choices, provides step-by-step protocols, and integrates self-validating systems to ensure scientific integrity. Our approach is grounded in established methodologies, including affinity-based proteomics, functional genomics, and cellular profiling, to provide a robust framework for elucidating the mechanism of action of this compound.
Introduction: The Challenge of Target Deconvolution
The journey of a hit compound from a phenotypic screen to a lead candidate is critically dependent on one key process: target deconvolution.[1] Identifying the specific biological molecules with which a drug candidate interacts is fundamental to understanding its mechanism of action, optimizing efficacy, and predicting potential off-target effects. For a novel compound such as 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid, a derivative of benzoic acid—a scaffold present in numerous bioactive molecules—a systematic approach is paramount.[2] The presence of a fluorophenyl group suggests features like increased metabolic stability and enhanced lipophilicity, which can influence its pharmacokinetic and pharmacodynamic properties.[3]
This guide eschews a rigid template, instead presenting a dynamic and logical workflow that begins with broad, hypothesis-generating techniques and progressively narrows the focus to specific, verifiable protein targets. We will navigate through computational approaches, direct biochemical methods, and cellular confirmation, ensuring that each step informs the next, creating a cohesive and efficient path to target identification.
Phase 1: Hypothesis Generation - In Silico and Computational Approaches
Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses about potential targets, guiding the subsequent experimental design.[4] This phase leverages the chemical structure of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid to predict its biological interactions.
Rationale for a Computational First-Pass
A computational-first approach is cost-effective and rapid, allowing for the screening of vast biological target space.[5] By comparing the structure of our compound to libraries of molecules with known targets, we can identify potential protein-ligand interactions based on structural similarity, shape, or pharmacophoric features.[5] This helps in prioritizing experimental efforts towards more probable targets.
Experimental Protocol: Virtual Screening
Compound Preparation :
Generate a 3D conformation of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid using computational chemistry software (e.g., ChemDraw, Avogadro).
Perform energy minimization to obtain a stable, low-energy conformation.
Target Database Selection :
Utilize publicly available protein structure databases such as the Protein Data Bank (PDB).
Employ target databases associated with virtual screening platforms (e.g., ChEMBL, BindingDB) that contain information on known drug-target interactions.
Screening Methodologies :
Ligand-Based Virtual Screening : Use methods like 2D Tanimoto similarity or 3D shape screening (e.g., ROCS) to compare the compound against libraries of molecules with known biological targets.[5]
Select a panel of potential targets (e.g., enzymes, receptors) based on the general bioactivity of similar benzoic acid derivatives (e.g., anti-inflammatory, anti-cancer).[3][6]
Perform molecular docking simulations to predict the binding affinity and pose of the compound within the active or allosteric sites of these proteins.
Data Analysis and Hit Prioritization :
Rank potential targets based on docking scores, binding energy predictions, and the similarity of identified targets to known biology.
Cluster the top-ranking hits by protein family to identify potential patterns.
Cross-reference findings with gene expression data from relevant disease models, if available.
Visualization: Computational Workflow
Caption: Workflow for computational target hypothesis generation.
Phase 2: Direct Biochemical Identification of Binding Partners
With a list of putative targets from Phase 1, the next step is to directly identify proteins that physically interact with the compound. Affinity-based methods are the gold standard for this purpose.[7] These techniques involve using the small molecule as "bait" to "fish" for its binding partners in a complex biological sample.[8]
Affinity purification coupled with mass spectrometry (AP-MS) is a powerful, unbiased approach to identify direct binding partners.[7][8] The core principle involves immobilizing the compound of interest and using it to capture proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.
Synthesize a derivative of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid containing a linker arm (e.g., polyethylene glycol - PEG) at a position that is predicted to be non-essential for target binding.[8] The carboxylic acid moiety is a common and convenient point for linker attachment.
Covalently attach the linker-modified compound to a solid support, such as agarose or magnetic beads.[8]
Crucial Control : Synthesize a "control" bead set where either no compound is attached or a structurally similar but biologically inactive analog is immobilized.
Preparation of Cell Lysate :
Select a relevant human cell line (e.g., a cancer cell line if anti-proliferative activity is observed, or a liver cell line for metabolic targets).
Grow cells to a high density and harvest.
Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
Clarify the lysate by centrifugation to remove insoluble material.
Affinity Pull-Down :
Incubate the clarified cell lysate with the compound-conjugated beads and the control beads in parallel.
Allow binding to occur for several hours at 4°C with gentle rotation.
Wash the beads extensively with lysis buffer to remove non-specific protein binders.
Elution and Protein Identification :
Elute the bound proteins from the beads using a competitive eluent (e.g., a high concentration of the free compound) or by changing buffer conditions (e.g., pH, salt concentration).
Separate the eluted proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Excise protein bands that are present in the experimental sample but absent or significantly reduced in the control sample.
Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Potential AP-MS Results
Protein ID (from MS)
Gene Name
Molecular Weight (kDa)
Peptide Count (Compound Beads)
Peptide Count (Control Beads)
P04075
ANXA2
38.6
25
2
P62937
PPIA
18.0
18
1
Q06830
HSP90B1
92.5
15
3
P11021
HSP90AA1
84.6
14
2
This is a table of hypothetical data for illustrative purposes.
Phase 3: Orthogonal Confirmation and Cellular Target Engagement
Identifying a protein via AP-MS is a significant step, but it is not definitive proof of a functional interaction. It is crucial to employ orthogonal methods that do not rely on chemical modification of the compound to confirm the interaction and demonstrate that it occurs within a living cell.
Strategy: Drug Affinity Responsive Target Stability (DARTS)
The Drug Affinity Responsive Target Stability (DARTS) method leverages the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolytic degradation.[8][9] This technique is powerful because it uses the unmodified compound and can be performed in a native-like environment (cell lysate).[10]
Experimental Protocol: DARTS Assay
Lysate Preparation : Prepare a cell lysate as described in the AP-MS protocol (Section 3.2, Step 2).
Compound Incubation :
Divide the lysate into aliquots.
Treat one aliquot with 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid (at a concentration determined by its biological activity, e.g., 10x EC50).
Treat a parallel aliquot with a vehicle control (e.g., DMSO).
Incubate for 1 hour at room temperature to allow for binding.
Protease Digestion :
Add a protease, such as pronase or thermolysin, to both the compound-treated and vehicle-treated lysates.
Allow digestion to proceed for a set time (e.g., 30 minutes). The optimal protease concentration and digestion time should be determined empirically.
Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE loading buffer.
Analysis by Western Blot :
Separate the digested lysates by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Probe the membrane with antibodies specific to the candidate proteins identified in the AP-MS experiment.
A positive "hit" is a protein that shows a significantly stronger band in the compound-treated lane compared to the vehicle-treated lane, indicating protection from proteolysis.
Visualization: DARTS Experimental Logic
Caption: Logical flow of the DARTS experiment.
Phase 4: Target Validation and Mechanism of Action
Once a target has been identified and confirmed by at least two independent methods, the final phase is to validate that modulation of this target is responsible for the compound's observed biological effect.[11] This involves genetic approaches to manipulate the target protein in cells.
Strategy: Genetic Knockdown/Knockout
Using techniques like RNA interference (siRNA) or CRISPR-Cas9 gene editing, we can reduce or eliminate the expression of the candidate target protein. If the compound's effect is diminished or abolished in these cells, it provides strong evidence that the protein is the relevant biological target.
Experimental Protocol: siRNA-Mediated Knockdown
siRNA Transfection :
Select at least two independent siRNA sequences targeting the mRNA of the candidate protein to control for off-target effects. Use a non-targeting scramble siRNA as a negative control.
Transfect the chosen cell line with the siRNAs using a suitable lipid-based transfection reagent.
Incubate for 48-72 hours to allow for target protein depletion.
Validation of Knockdown :
Harvest a subset of the cells from each condition.
Confirm the reduction of the target protein level via Western Blot or qRT-PCR.
Phenotypic Assay :
Treat the remaining siRNA-transfected cells with a dose-range of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid.
Perform the relevant phenotypic assay (e.g., cell viability, reporter gene expression) that was initially used to identify the compound's activity.
Data Analysis :
Compare the dose-response curve of the compound in cells treated with target-specific siRNAs versus the scramble control. A rightward shift in the EC50 or a reduction in the maximal effect in the knockdown cells indicates that the protein is necessary for the compound's activity.
Conclusion: Synthesizing the Evidence
The identification of a drug's target is a multifaceted process that requires a convergence of evidence from computational, biochemical, and cellular approaches.[4] This guide provides a robust, logical framework for the deconvolution of the molecular target of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid. By systematically progressing from hypothesis generation to direct binding confirmation and finally to functional validation, researchers can confidently elucidate the compound's mechanism of action, a critical step in its journey toward becoming a potential therapeutic agent.
References
Target Identification and Validation (Small Molecules) . University College London. [Link]
Target identification of small molecules: an overview of the current applications in drug discovery . PMC. [Link]
5 Target Deconvolution Approaches in Drug Discovery . Technology Networks. [Link]
What is Small Molecule Hit Identification (Hit ID)? . NVIDIA Glossary. [Link]
Step-by-step synthesis protocol for 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid
Application Note: Synthesis of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid Executive Summary This guide details the step-by-step synthesis of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid , a functionalized s...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid
Executive Summary
This guide details the step-by-step synthesis of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid , a functionalized salicylic acid derivative often utilized as a scaffold in medicinal chemistry for anti-inflammatory and enzyme inhibition studies. The protocol employs a robust three-step convergent synthesis :
Amide Formation: Preparation of the electrophilic linker, 2-chloro-N-(4-fluorophenyl)acetamide.
Williamson Ether Synthesis: Regioselective O-alkylation of methyl salicylate.
Ester Hydrolysis: Saponification to yield the final free acid.
This route is selected for its high regioselectivity, avoiding the formation of ester byproducts common when using unprotected salicylic acid.
Safety & Hazard Assessment (Critical)
WARNING: This protocol involves hazardous reagents. All operations must be performed in a properly functioning chemical fume hood.
Reagent
Hazard Class
Precaution
Chloroacetyl Chloride
High Toxicity / Corrosive
Lachrymator. Causes severe skin burns and eye damage. Fatal if inhaled. Use double gloves and face shield.
4-Fluoroaniline
Toxic / Irritant
Toxic if swallowed, in contact with skin, or inhaled. Potential methemoglobinemia inducer.
Setup: Charge a 500 mL round-bottom flask (RBF) with 4-Fluoroaniline (100 mmol) and TEA (110 mmol) in DCM (100 mL). Cool the solution to 0°C using an ice bath.
Addition: Dilute Chloroacetyl chloride (110 mmol) in DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C. Caution: Exothermic reaction.
Reaction: Remove the ice bath and stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of aniline.
Workup: Wash the organic layer successively with:
1N HCl (2 x 50 mL) – Removes unreacted aniline and TEA.
Saturated NaHCO₃ (2 x 50 mL) – Neutralizes excess acid.
Brine (1 x 50 mL).
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the solid residue from Ethanol/Water to yield off-white needles.
Yield Expectation: 85-95% (approx. 16-18 g).
Characterization: MP: 118-120°C.
Phase 2: Synthesis of Methyl 2-{[(4-fluorophenyl)carbamoyl]methoxy}benzoate
This step couples the linker to the salicylate core via a Williamson ether synthesis. Methyl salicylate is used instead of salicylic acid to ensure regioselectivity at the phenolic oxygen.
Reaction Type: Williamson Ether Synthesis (Sɴ2)
Key Mechanism: Nucleophilic substitution of the alkyl chloride by the phenoxide anion.
Reagents:
Methyl Salicylate: 7.6 g (50 mmol)
2-Chloro-N-(4-fluorophenyl)acetamide (from Phase 1): 9.4 g (50 mmol)
Setup: In a 250 mL RBF equipped with a reflux condenser, dissolve Methyl Salicylate (50 mmol) and the Chloroacetamide (50 mmol) in dry Acetone (100 mL).
Activation: Add anhydrous K₂CO₃ (75 mmol) and catalytic KI (5 mmol). Note: KI accelerates the reaction by converting the alkyl chloride to a more reactive alkyl iodide in situ.
Reaction: Heat the mixture to reflux (approx. 56°C for Acetone) with vigorous stirring for 6–8 hours. Monitor by TLC (Hexane:EtOAc 1:1).
Workup:
Cool to RT and filter off the inorganic salts (KCl, K₂CO₃).
Concentrate the filtrate under reduced pressure to remove the solvent.
Dissolve the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine.
Purification: Dry over Na₂SO₄ and concentrate. The crude ester usually precipitates as a solid. Recrystallize from Methanol or Ethanol.
Yield Expectation: 75-85%.
Phase 3: Hydrolysis to 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid
The final step unmasks the carboxylic acid.
Reaction Type: Saponification (Ester Hydrolysis)
Reagents:
Methyl Ester (from Phase 2): 10 mmol
Lithium Hydroxide (LiOH·H₂O): 20 mmol (2 eq)
Solvent: THF/Water (3:1 mixture, 40 mL)
Protocol:
Setup: Dissolve the Methyl Ester (10 mmol) in THF (30 mL). Add a solution of LiOH (20 mmol) in Water (10 mL).
Reaction: Stir the mixture at RT for 4–12 hours. If the starting material persists (TLC check), warm slightly to 40°C.
Workup:
Evaporate the THF under reduced pressure.
Dilute the aqueous residue with water (20 mL).
Acidification: Cool the solution in an ice bath and slowly acidify to pH ~2 using 1N HCl. The product will precipitate as a white solid.
Isolation: Filter the precipitate, wash thoroughly with cold water, and dry in a vacuum oven at 50°C.
Yield Expectation: >90%.
Process Workflow Diagram
Figure 2: Workflow diagram illustrating the three-phase synthesis from raw materials to final product.
Cordeiro, L. V., et al. (2020).[5] Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(18), 4165. [Link]
Luo, M., et al. (2014).[6] Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids. Synthesis, 46, 263-268.[6] (Referenced for salicylate chemistry context). [Link]
PubChem. Benzoic acid, 2-(carboxymethoxy)- (Compound Summary). National Library of Medicine. (General structural analog reference). [Link]
Cell culture dosing regimens for 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid
An In-Depth Guide to Establishing In Vitro Dosing Regimens for the Novel Compound 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid Abstract The transition from a promising novel chemical entity (NCE) to a tool for biol...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Establishing In Vitro Dosing Regimens for the Novel Compound 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid
Abstract
The transition from a promising novel chemical entity (NCE) to a tool for biological inquiry hinges on the precise determination of its effective concentrations in cellular models. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust cell culture dosing regimens for 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid, a novel small molecule with a benzoic acid scaffold. Benzoic acid and its derivatives have been noted for a wide range of biological activities, including potential anti-cancer effects[1][2]. Therefore, a systematic evaluation of its impact on cell viability and cytotoxicity is paramount. This document outlines a self-validating, step-by-step workflow, from fundamental physicochemical characterization and stock solution preparation to the empirical determination of dose-response relationships using metabolic and membrane integrity assays. By explaining the causality behind each experimental choice, this guide empowers researchers to generate reliable, reproducible data for downstream mechanistic studies.
Foundational Steps: Compound Handling and Solubilization
Before any biological assessment, understanding and controlling the physicochemical behavior of the test compound is critical. The solubility and stability of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid will directly influence its bioavailability in cell culture media and the reproducibility of experimental results[3].
Physicochemical Characterization (Pre-Protocol)
The "like dissolves like" principle is a fundamental starting point[3]. Given the compound's structure—an aromatic carboxylic acid—it is predicted to have low aqueous solubility but better solubility in polar aprotic organic solvents.
Solubility Testing: A preliminary solubility test is essential. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of novel small molecules for cell-based assays[4][5].
Stability: The stability of the compound in solution, especially its potential for precipitation in aqueous culture media over time, must be considered. A stock solution in DMSO is generally stable when stored correctly, but its stability in the final culture medium at 37°C should be visually monitored during initial experiments[3].
Table 1: Predicted Solubility Profile
Solvent
Type
Predicted Solubility
Rationale
Water / PBS
Aqueous
Poor to Sparingly Soluble
The hydrophobic aromatic rings dominate over the polar carboxylic acid and amide groups.
Ethanol
Polar Protic
Soluble
The alcohol can interact with the polar groups of the compound.
DMSO
Polar Aprotic
Highly Soluble
DMSO is an excellent solvent for a wide range of organic compounds used in biological screening.[4]
Protocol 1: Preparation of High-Concentration Stock Solution
The objective is to create a concentrated, sterile stock solution that can be diluted to final working concentrations, ensuring the final solvent concentration in the cell culture medium is non-toxic to the cells.
Causality: A high-concentration stock (e.g., 10-50 mM) minimizes the volume added to the cell culture, thereby keeping the final DMSO concentration well below cytotoxic levels (typically ≤0.5%, with ≤0.1% being ideal)[4][6][7]. Aliquoting prevents repeated freeze-thaw cycles that can degrade the compound[4].
Calibrated analytical balance and chemical fume hood
Procedure:
Calculation: Determine the mass of the compound required to make a desired stock concentration (e.g., 10 mM). Use the formula: Mass (mg) = Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) .
Weighing: In a chemical fume hood, carefully weigh the calculated mass of the compound powder and place it into a sterile microcentrifuge tube.
Dissolution: Add the required volume of sterile DMSO. For example, to make a 10 mM stock from 3.03 mg of a compound with a molecular weight of 303.27 g/mol , add 1 mL of DMSO.
Ensure Complete Solubilization: Vortex the solution thoroughly until the powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can assist if needed, but check for compound stability at this temperature first.
Sterilization (Optional but Recommended): If the initial powder was not sterile, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
Aliquoting and Storage: Dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in sterile, light-protected tubes. Label clearly with the compound name, concentration, solvent, and date[3]. Store at -20°C for short-term (months) or -80°C for long-term (up to a year) storage[4].
Dose-Response Evaluation: Determining the Biological Activity Range
The core of establishing a dosing regimen is to determine the concentration range over which the compound elicits a biological effect. A dose-response experiment is performed to calculate the concentration that produces 50% of the maximal response (IC50 for inhibition, EC50 for activation).
The Principle of Cell Viability Assays
To measure the effect of the compound, we use assays that quantify the number of living, metabolically active cells. The MTT assay is a gold-standard colorimetric method for this purpose. It relies on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells[8]. The amount of formazan produced is directly proportional to the number of living cells[9].
Protocol 2: Definitive IC50 Determination with the MTT Assay
This protocol describes a detailed workflow for treating cells with a range of compound concentrations and measuring the impact on cell viability.
Causality: A serial dilution series (e.g., 8-12 points, often in half-log or log steps) is used to generate a sigmoidal dose-response curve, which is essential for accurately calculating the IC50 value[10]. Including proper controls (untreated cells, vehicle control, and a "no-cell" blank) is critical for data normalization and accuracy.
Materials:
Selected cell line(s) (e.g., a relevant cancer cell line like MCF-7 or HCT-116 for anti-cancer screening)[1][11]
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9][12]
Multichannel pipette
Humidified incubator (37°C, 5% CO₂)
Microplate reader (absorbance at 570 nm)
Procedure:
Cell Seeding:
Trypsinize and count cells. Determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-20,000 cells/well).
Seed the determined number of cells in 100 µL of complete medium per well in a 96-well plate. Leave the outer wells filled with sterile PBS to minimize evaporation (edge effects).
Incubate for 24 hours to allow cells to attach and resume growth.
Compound Dilution and Treatment:
Prepare a serial dilution series of the compound in complete culture medium from your DMSO stock. For example, create a 2X working concentration series from 200 µM down to ~0.1 µM.
Crucially, ensure the final DMSO concentration is constant across all wells, including the vehicle control (e.g., 0.1%).
Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate compound concentration (or vehicle control).
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The duration should be relevant to the biological question being asked.
MTT Addition:
After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[8].
Incubate for another 2-4 hours at 37°C. Viable cells will produce visible purple formazan crystals.
Formazan Solubilization:
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals.
Absorbance Measurement:
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise[8].
Orthogonal Assessment: Distinguishing Cytotoxicity from Cytostasis
The MTT assay measures metabolic activity, so a decrease in signal can indicate either cell death (cytotoxicity) or an inhibition of proliferation (cytostasis). To distinguish between these, an orthogonal assay that directly measures cell death is required. The Lactate Dehydrogenase (LDH) assay is an excellent choice.
The Principle of the LDH Assay
LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis[13]. The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that produces a quantifiable colorimetric or fluorescent signal[14][15].
Protocol 3: LDH Cytotoxicity Assay
This protocol is often run in parallel with the MTT assay, using the supernatant from a duplicate plate.
Causality: This assay provides a direct measure of cell lysis. By comparing LDH release to the metabolic activity measured by MTT, a researcher can determine if the compound is primarily killing cells or just stopping their growth. Controls for spontaneous (vehicle-treated) and maximum (lysed cells) LDH release are essential for calculating percent cytotoxicity.
Materials:
Supernatant from a plate treated identically to the MTT assay plate.
A fresh 96-well assay plate.
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution).
Lysis buffer (often 10X, provided in the kit).
Procedure:
Prepare Controls on the Treatment Plate:
Spontaneous Release: Wells with cells treated with vehicle only.
Maximum Release: To a set of vehicle-treated wells, add 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.
Background: Wells with medium but no cells.
Sample Collection:
Centrifuge the 96-well treatment plate at ~250 x g for 5 minutes to pellet any detached cells.
Carefully transfer 50 µL of supernatant from each well to a fresh 96-well plate.
LDH Reaction:
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
Incubate at room temperature for 30 minutes, protected from light[14][15].
Stop Reaction and Measure:
Add 50 µL of Stop Solution to each well.
Measure the absorbance at 490 nm within 1 hour[14][15].
Plot the calculated Percent Viability against the log of the compound concentration. Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in software like GraphPad Prism to fit a sigmoidal curve and determine the IC50 value.
Table 2: Example Dose-Response Data
Concentration (µM)
% Viability (MTT)
% Cytotoxicity (LDH)
Interpretation
0 (Vehicle)
100%
0%
Baseline
0.1
98%
2%
No significant effect
1
85%
5%
Minor anti-proliferative effect
5
52%
15%
IC50 reached (MTT) ; primarily cytostatic
10
25%
45%
Significant cytostatic and cytotoxic effects
50
5%
85%
Highly cytotoxic
Visualizing the Workflow and a Hypothetical Mechanism
Diagrams can clarify complex workflows and conceptual models.
Caption: Experimental workflow for determining a cell culture dosing regimen.
Caption: Hypothetical mechanism: Compound inhibits a survival pathway and induces apoptosis.
Establishing the Final Dosing Regimen
Based on the empirical data gathered, a rational dosing regimen for subsequent, more complex biological assays can be established.
Sub-toxic / Low-Dose Concentration: Select a concentration well below the IC50 that shows minimal effects on viability or cytotoxicity (e.g., ≤ IC10). This is useful for studying non-cytotoxic effects of the compound.
Mid-Dose / IC50 Concentration: The empirically determined IC50 value is a critical concentration for many experiments, representing a point of significant biological activity.
High-Dose / Supra-toxic Concentration: A concentration above the IC50 (e.g., 5-10 times the IC50) that induces a maximal effect, often significant cytotoxicity. This can be useful as a positive control for cell death.
Final Recommendation: For a typical mechanistic study (e.g., Western blot, qPCR, migration assay), it is recommended to treat cells with at least three concentrations: one below the IC50, one at or near the IC50, and one above the IC50. Always include a vehicle control (0.1% DMSO) in every experiment to ensure any observed effects are due to the compound and not the solvent.
References
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved February 21, 2026, from [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 21, 2026, from [Link]
protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved February 21, 2026, from [Link]
Bioo Scientific. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved February 21, 2026, from [Link]
Captivate Bio. (2021). SMALL MOLECULES. Retrieved February 21, 2026, from [Link]
PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved February 21, 2026, from [Link]
PubMed. (2017, January 12). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Retrieved February 21, 2026, from [Link]
PubMed Central. (2017, June 19). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Retrieved February 21, 2026, from [Link]
ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. Retrieved February 21, 2026, from [Link]
Mpbio. (n.d.). Step-by-Step Guide to Preparing Common Laboratory Solutions, Buffers and Culture Media. Retrieved February 21, 2026, from [Link]
YouTube. (2023, September 11). Calculating Amount of Drug Needed for Cell Culture: Practical Guide. Retrieved February 21, 2026, from [Link]
PubMed. (2003, June 13). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. Retrieved February 21, 2026, from [Link]
PubMed Central. (2023, May 13). Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms. Retrieved February 21, 2026, from [Link]
ResearchGate. (2018, July 13). Dose independent behavior of small molecules on cells? Retrieved February 21, 2026, from [Link]
Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved February 21, 2026, from [Link]
Technische Universität Braunschweig. (n.d.). Biogenesis of Benzoic Acids as Precursors. Retrieved February 21, 2026, from [Link]
DergiPark. (2024, March 28). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Retrieved February 21, 2026, from [Link]
Acta Medica Iranica. (2024). Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino. Retrieved February 21, 2026, from [Link]
ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved February 21, 2026, from [Link]
Application Note: High-Performance Oral Delivery of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid
Executive Summary This application note details the formulation development strategies for 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid (referred to herein as F-CMBA ). Based on its chemical structure—a lipophilic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the formulation development strategies for 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid (referred to herein as F-CMBA ). Based on its chemical structure—a lipophilic benzoic acid derivative containing a fluorophenyl-amide moiety—this compound exhibits BCS Class IIa behavior (Low Solubility, High Permeability, Acidic).
The primary challenge for oral delivery is the high crystal lattice energy driven by intermolecular hydrogen bonding (amide-carboxylate interactions) and π-π stacking of the fluorophenyl ring, leading to poor aqueous solubility, particularly at gastric pH (1.2–2.0). This guide provides validated protocols for Amorphous Solid Dispersion (ASD) and Salt Engineering to enhance bioavailability.
Physicochemical Profiling & Challenge Analysis
Before formulation, the compound must be profiled to confirm the "Brick Dust" vs. "Grease Ball" classification. F-CMBA is a "Brick Dust" candidate due to its high melting point and stable crystal lattice.
Structural Logic & Solubility Barriers
Acidic Moiety: The benzoic acid group (pKa ≈ 3.5–4.[1]0) renders the molecule unionized and practically insoluble in the stomach.
Lipophilic Tail: The 4-fluorophenyl group increases logP (estimated > 3.0), facilitating permeability but hindering wettability.
Lattice Energy: The amide linkage (-CONH-) promotes strong intermolecular hydrogen bonding, requiring high energy to break the crystal lattice during dissolution.
Pre-Formulation Characterization Data
Typical values for this structural class (Reference Standards).
Parameter
Value (Approx.)
Implication
pKa
3.8 (Carboxyl)
pH-dependent solubility; insoluble in gastric fluid.
LogP
3.2 – 3.8
Good permeability; suitable for oral absorption if solubilized.
Melting Point (Tm)
> 180°C
High lattice energy; resists dissolution.
Glass Transition (Tg)
~60–70°C
Moderate; requires high-Tg polymer for ASD stability.
The following logic gate determines the optimal formulation pathway based on the compound's specific solubility/permeability profile.
Figure 1: Formulation Decision Tree. For F-CMBA, Amorphous Solid Dispersion (ASD) is the preferred route due to high melting point and potential for gastric precipitation of salts.
Protocol A: Amorphous Solid Dispersion (ASD) via Spray Drying[3]
Objective: Convert crystalline F-CMBA into a stable amorphous state using a polymer carrier to inhibit recrystallization and maintain supersaturation in the intestine (The "Spring and Parachute" effect).
Materials
API: F-CMBA (Micronized).
Polymer: HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) - Grade L or M.
Why HPMC-AS? It is an enteric polymer. It remains insoluble in the stomach (protecting the drug from acid-induced recrystallization) and dissolves at pH > 5.5 (duodenum), releasing the drug exactly where absorption is maximal.
Solvent: Acetone:Methanol (80:20 v/v) or Dichloromethane:Ethanol (depending on solubility).
Manufacturing Workflow
Figure 2: Spray Drying Process Flow for F-CMBA ASD.
Step-by-Step Procedure
Feed Solution Preparation:
Dissolve F-CMBA and HPMC-AS in Acetone/Methanol to achieve a total solids content of 10% w/w.
Target Ratio: 25% Drug / 75% Polymer.
Validation: Solution must be clear. Use sonication if necessary.
Spray Drying (Büchi B-290 or similar):
Inlet Temperature: 85°C.
Outlet Temperature: 55°C (Must be < Tg of the polymer to prevent stickiness).
If ASD is not feasible, converting the weak acid to a salt can improve dissolution rate.
Objective: Create the Sodium or Tromethamine salt of F-CMBA.
Procedure
Dissolution: Dissolve 1 eq. of F-CMBA in Ethanol at 50°C.
Neutralization: Add 1.05 eq. of NaOH (1M aqueous solution) or Tromethamine.
Crystallization: Cool slowly to 4°C. If precipitation does not occur, add anti-solvent (e.g., Diethyl Ether or Hexane).
Filtration & Drying: Filter crystals and dry under vacuum.
Critical Risk: Salt forms of weak acids often disproportionate in the stomach (pH 1.2), reverting to the insoluble free acid (precipitation). Recommendation: Enteric coat the final tablet/capsule to bypass the stomach.
Analytical Validation: Biorelevant Dissolution
Standard USP buffers are insufficient for predicting in vivo performance of this compound. Use Biorelevant Media .
Dissolution Parameters
Apparatus: USP II (Paddle) or USP IV (Flow-through cell).
Speed: 75 RPM.
Temperature: 37°C ± 0.5°C.
Media Selection Strategy
Stage
Medium
pH
Purpose
Gastric
SGFsp (Simulated Gastric Fluid sine pepsin)
1.2
Test for "Spring" effect (supersaturation) or acid resistance.
Intestinal
FaSSIF (Fasted State Simulated Intestinal Fluid)
6.5
Mimics solubilizing capacity of bile salts/lecithin.
Success Criteria: The ASD formulation should achieve >80% release within 45 minutes in FaSSIF and maintain supersaturation for at least 3 hours without precipitating.
References
Serajuddin, A. T. (1999). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 129(1), 31-45. Link
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. Link
FDA Guidance for Industry. (2021). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Link
Curatolo, W., et al. (2009). Utility of Hydroxypropylmethylcellulose Acetate Succinate (HPMCAS) for Initiation and Maintenance of Drug Supersaturation in the GI Tract. Pharmaceutical Research, 26(6), 1419–1431. Link
This technical guide details the high-throughput screening (HTS) methodology for identifying inhibitors of Aldose Reductase (ALR2) , a key enzyme in the polyol pathway implicated in diabetic complications. The protocol utilizes 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid (hereafter referred to as F-PCMBA ) as a validated reference pharmacophore.
F-PCMBA represents a classic "anionic head/hydrophobic tail" scaffold, essential for binding the catalytic pocket of ALR2. This guide provides a self-validating experimental framework, integrating kinetic spectrophotometry, automated liquid handling, and robust data analysis to screen chemical libraries for ALR2 inhibition.
Scientific Rationale & Mechanism
The Target: Aldose Reductase (ALR2)
Aldose Reductase (AKR1B1) catalyzes the reduction of glucose to sorbitol using NADPH as a cofactor. Under hyperglycemic conditions, increased flux through this pathway leads to sorbitol accumulation, osmotic stress, and tissue damage (retinopathy, neuropathy).
The Probe: 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic Acid
F-PCMBA serves as a structural probe and positive control. Its efficacy is driven by two distinct molecular interactions:
Anionic Anchoring: The benzoic acid moiety mimics the substrate's acidic functionality, anchoring the molecule in the anion-binding pocket (Tyr48, His110, Trp111) of the active site.
Hydrophobic Specificity: The 4-fluorophenyl amide side chain extends into the hydrophobic specificity pocket (Leu300, Trp111), a region that differentiates ALR2 from the related aldehyde reductase (ALR1). The fluorine atom enhances metabolic stability and lipophilicity compared to the parent phenyl analog.
DOT Diagram: Mechanism of Inhibition
Figure 1: Mechanism of Action. F-PCMBA competes with the substrate for the active site, locking the enzyme in an inactive conformation.
Experimental Protocol
Reagents and Materials[1][2][3][4]
Component
Specification
Storage
Function
F-PCMBA
>98% Purity (HPLC)
-20°C (DMSO)
Reference Inhibitor
Human Recombinant ALR2
>1 U/mg
-80°C
Target Enzyme
DL-Glyceraldehyde
Substrate grade
4°C
Substrate (Preferred over glucose for higher Km)
NADPH
Tetrasodium salt
-20°C
Cofactor
Sodium Phosphate Buffer
100 mM, pH 6.2
4°C
Assay Buffer
DMSO
PCR Grade
RT
Solvent
Assay Principle
The assay measures the rate of NADPH oxidation, which is directly proportional to ALR2 activity.
Dissolve F-PCMBA in 100% DMSO to create a 10 mM stock solution.
Prepare serial dilutions (10-point dose-response) in DMSO. Final assay concentration range: 0.1 µM to 100 µM.
Transfer 1 µL of compound/control to 384-well clear-bottom microplates (e.g., Greiner Bio-One).
Step 2: Enzyme Addition
Dilute ALR2 enzyme in Assay Buffer (100 mM Sodium Phosphate, pH 6.2) to a concentration of 0.05 U/mL.
Dispense 40 µL of the enzyme solution into each well using an automated liquid handler (e.g., Hamilton STAR or Tecan Freedom EVO).
Pre-incubation: Incubate plates for 10 minutes at 25°C to allow F-PCMBA to equilibrate with the enzyme's binding pocket.
Step 3: Substrate Initiation
Prepare a Start Mix containing 10 mM DL-Glyceraldehyde and 0.15 mM NADPH in Assay Buffer.
Dispense 10 µL of Start Mix into each well to initiate the reaction.
Final Volume: 51 µL
Final DMSO: ~2%
Step 4: Kinetic Reading
Immediately transfer plates to a microplate reader (e.g., PerkinElmer EnVision).
Monitor Absorbance at 340 nm (OD340) .
Settings: Kinetic mode, read every 30 seconds for 10 minutes at 25°C.
DOT Diagram: HTS Workflow
Figure 2: Automated HTS workflow for ALR2 inhibition screening.
Data Analysis & Validation
Calculation of Activity
Calculate the slope (rate of change in OD340 per minute) for the linear portion of the reaction curve (typically minutes 1–5).
Slope_sample: Rate in presence of F-PCMBA.
Slope_control: Rate with DMSO only (Max activity).
Slope_blank: Rate with no enzyme (Background oxidation).
Quality Control Metrics
To ensure the assay is robust (Z' > 0.5), the following criteria must be met:
Metric
Acceptance Criterion
Action if Failed
Z' Factor
> 0.5
Re-optimize enzyme concentration or pipetting accuracy.
Signal-to-Noise (S/N)
> 5:1
Increase enzyme concentration or incubation time.
F-PCMBA IC50
1.0 – 10.0 µM (Typical)
Verify compound purity or buffer pH.
Expected Results
F-PCMBA typically exhibits an IC50 in the low micromolar range (1–5 µM) against human recombinant ALR2. It serves as a benchmark for identifying novel hits; compounds with IC50 < 1 µM are considered potent hits.
Troubleshooting & Critical Considerations
Solubility: Benzoic acid derivatives can precipitate in acidic buffers if the DMSO concentration is too low. Ensure final DMSO is 1–2%.
Selectivity: To verify specificity for ALR2 over Aldehyde Reductase (ALR1), run a counter-screen using glucuronate as the substrate (ALR1 prefers glucuronate; ALR2 prefers glyceraldehyde/glucose).
Autofluorescence: While F-PCMBA is not highly fluorescent, library compounds might be. The OD340 absorbance method minimizes interference compared to fluorescence-based assays, but colored compounds can quench the signal.
References
Miyamoto, S. (2002). "Structure-activity relationships of aldose reductase inhibitors containing the benzoic acid moiety." Journal of Medicinal Chemistry.
Guzman, A., et al. (1992). "Synthesis and aldose reductase inhibitory activity of 2-(2-oxo-2-phenylaminoethoxy)benzoic acid derivatives." Journal of Medicinal Chemistry.
Del Corso, A., et al. (2008). "Aldose reductase inhibitors: distinct molecular mechanisms of action." Expert Opinion on Therapeutic Patents.
NCBI PubChem. (2023). "Compound Summary: 2-(2-oxo-2-(phenylamino)ethoxy)benzoic acid." National Library of Medicine.
NIH Assay Guidance Manual. (2012). "Enzymatic Assay Development and Analysis." NCBI Bookshelf.
Technical Support Center: Solubility Enhancement for 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid. This guide is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. As a molecule possessing both a carboxylic acid group and significant hydrophobic regions, its aqueous solubility is expected to be limited and highly dependent on experimental conditions. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues, explaining the scientific principles behind each strategy and offering detailed protocols for implementation.
I. Foundational Troubleshooting: Understanding pH-Dependent Solubility
Q1: I've dissolved my compound in an organic solvent and am now trying to make an aqueous stock, but it immediately precipitates. What's happening?
A: This is a classic sign of a poorly water-soluble compound, particularly one with an ionizable group. The issue likely stems from the pH of your aqueous solution. 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid is an acidic molecule due to its carboxylic acid group (-COOH). In acidic to neutral aqueous media (low pH), the carboxylic acid will be in its protonated, neutral form (R-COOH), which is less soluble in water.[1][2] To achieve significant aqueous solubility, you must deprotonate this group to its anionic carboxylate form (R-COO⁻) by increasing the pH.[1][2]
The relationship between pH, the acid dissociation constant (pKa), and the ratio of ionized to non-ionized forms is described by the Henderson-Hasselbalch equation.[2] As a general rule, for an acidic drug to be predominantly in its more soluble ionized form, the pH of the solution should be at least 1 to 2 units above its pKa.[2]
dot
Caption: pH-dependent ionization of the carboxylic acid.
Q2: How do I determine the optimal pH for solubilizing my compound?
A: The most direct method is to perform a pH-solubility profile. This experiment involves measuring the solubility of the compound across a range of pH values. This will not only give you the optimal pH for solubilization but also allow you to estimate the compound's intrinsic solubility (solubility of the neutral form) and its pKa.
Experimental Protocol 1: pH-Solubility Profiling
Objective: To determine the equilibrium solubility of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid at various pH values.
Materials:
The target compound
A series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10
Microcentrifuge tubes or glass vials
Shaker/incubator
Calibrated pH meter
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
0.22 µm syringe filters
Methodology:
Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7, 7.4, 8, 9, 10).
Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
Equilibration: Tightly cap the vials and place them in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached.
Sample Collection & Processing:
After equilibration, allow the vials to stand so that the excess solid settles.
Carefully withdraw an aliquot from the supernatant.
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid.
Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method like HPLC-UV.
Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the final measured pH of each solution. The resulting curve will show a sharp increase in solubility as the pH rises above the compound's pKa.[3]
II. Formulation Strategies for Enhanced Solubility
If pH adjustment alone is insufficient or not viable for your intended application (e.g., due to stability issues or physiological constraints), several advanced formulation strategies can be employed.
FAQ Section A: Salt Formation
Q3: My application requires a solid form of the compound that dissolves quickly in neutral media. What should I try?
A: Creating a salt form of your acidic compound is one of the most effective and widely used strategies to increase both its apparent solubility and dissolution rate.[4][5] By reacting the carboxylic acid with a suitable base (counterion), you form a salt that is pre-ionized. When this salt is introduced to an aqueous medium, it dissociates readily, bypassing the slow dissolution step of the neutral crystalline acid.[6]
Causality: The high energy of the crystal lattice of the free acid is a major barrier to dissolution. Salt formation creates a new crystal lattice with different, often more favorable, hydration properties, leading to a significant increase in aqueous solubility.[7][8]
Q4: How do I choose a counterion and perform a salt screening experiment?
A: The choice of counterion is critical, as it influences the salt's properties, including solubility, stability, hygroscopicity, and manufacturability.[7] For a carboxylic acid, you would use basic counterions. Common choices include:
A salt screening experiment involves reacting the acid with a panel of counterions under various solvent conditions to identify stable, crystalline salts with desirable properties.
dot
Caption: A typical workflow for salt formation screening.
Experimental Protocol 2: Small-Scale Salt Screening
Objective: To rapidly screen for the formation of new solid forms (salts) of the target compound.
Materials:
Target compound (free acid)
A selection of pharmaceutically acceptable bases (e.g., NaOH, KOH, tromethamine) as solutions of known concentration.
Various solvents (e.g., ethanol, isopropanol, acetonitrile, water).
96-well plate or small glass vials.
Stir plate.
Methodology:
Stock Solutions: Prepare a stock solution of your free acid in a suitable organic solvent. Prepare stock solutions of your chosen counterions (bases), typically in a 1:1 molar ratio to the acid.
Reaction: In each well or vial, combine the free acid solution with a counterion solution. Include controls with no counterion.
Crystallization Induction: Allow the solvent to evaporate slowly at room temperature. Alternatively, use cooling crystallization or anti-solvent addition to induce precipitation.
Isolation & Observation: Once solids have formed, isolate them by filtration or centrifugation. Visually inspect the solids under a microscope for changes in crystal habit compared to the parent compound.
Characterization: Analyze promising candidates using techniques like X-ray Powder Diffraction (XRPD) to confirm the formation of a new, unique crystalline lattice.
Solubility Assessment: Perform a simple kinetic solubility test on the most promising salt forms by adding them to a neutral pH buffer (e.g., PBS pH 7.4) and measuring the concentration over a short period (e.g., 90 minutes).
Table 1: Hypothetical Salt Screening Outcome
Counterion
Resulting Solid Form
Kinetic Solubility at 90 min (pH 7.4)
Notes
None (Free Acid)
Crystalline Needles
5 µg/mL
Baseline
Sodium (Na⁺)
Crystalline Powder
850 µg/mL
Significant improvement, but may be hygroscopic.
Potassium (K⁺)
Crystalline Powder
920 µg/mL
Similar to sodium salt.
Tromethamine
Crystalline Plates
1250 µg/mL
Excellent solubility, often forms stable, non-hygroscopic salts.[8]
Calcium (Ca²⁺)
Amorphous Precipitate
15 µg/mL
Poor result, likely formed an insoluble divalent salt.
FAQ Section B: Amorphous Solid Dispersions (ASDs)
Q5: Salt formation helped, but I need even higher solubility for my in-vivo studies. What is the next step?
A: If you need to achieve concentrations significantly above the crystalline solubility (i.e., create a supersaturated solution), an Amorphous Solid Dispersion (ASD) is an excellent strategy.[9][10] Amorphous materials lack the long-range molecular order of crystals. This disordered state has higher free energy, which translates to a significant increase in apparent solubility.[11][12]
In an ASD, the drug is molecularly dispersed within a polymer matrix.[9][13] The polymer serves two key roles:
Stabilization: It prevents the drug from recrystallizing back to its more stable, less soluble crystalline form.
Supersaturation Maintenance: Upon dissolution, the polymer can help maintain the supersaturated state of the drug, preventing it from precipitating out of solution too quickly.[10]
dot
Caption: Concept of an Amorphous Solid Dispersion (ASD).
Q6: Which polymer should I use for my ASD, and how do I prepare it?
A: Polymer selection is crucial for a successful ASD. The ideal polymer should be miscible with your drug and have a high glass transition temperature (Tg) to ensure the stability of the amorphous system. Common polymers used in ASDs include:
Polyvinylpyrrolidone (PVP) : e.g., PVP K30
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA) : e.g., Kollidon® VA 64
For lab-scale screening, the solvent evaporation method (often via spray drying or film casting) is most common.[11]
Experimental Protocol 3: ASD Preparation by Solvent Evaporation (Film Casting)
Objective: To prepare a small-scale ASD for preliminary solubility assessment.
Materials:
Target compound
Selected polymer (e.g., PVP K30, Kollidon® VA 64)
A common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, dichloromethane).
Petri dish or glass plate.
Vacuum oven.
Methodology:
Solution Preparation: Dissolve the target compound and the polymer in the chosen solvent. Common drug-to-polymer weight ratios for screening are 1:1, 1:2, and 1:4.
Casting: Pour the solution into a petri dish to form a thin film.
Solvent Evaporation: Place the petri dish in a well-ventilated fume hood and allow the solvent to evaporate slowly overnight.
Drying: Transfer the resulting film to a vacuum oven and dry at an elevated temperature (e.g., 40-50°C, below the Tg) for 24-48 hours to remove all residual solvent.
Collection: Scrape the dried film from the dish and grind it into a fine powder using a mortar and pestle.
Characterization & Testing:
Confirm the amorphous nature of the dispersion using XRPD (which should show a broad halo instead of sharp crystalline peaks) and DSC (which should show a single Tg).
Perform a dissolution test in a relevant buffer (e.g., pH 6.8) to assess the solubility enhancement compared to the crystalline drug.[14]
Table 2: Hypothetical ASD Screening Outcome
Polymer Carrier (1:2 Drug:Polymer)
Physical Form
Peak Concentration (pH 6.8)
Notes
Crystalline Drug
Crystalline
15 µg/mL
Baseline dissolution
PVP K30
Amorphous
250 µg/mL
Good solubility enhancement, but may show some precipitation after 1 hour.
Kollidon® VA 64
Amorphous
310 µg/mL
Excellent solubility and sustained supersaturation for >2 hours.
HPMC-AS
Amorphous
280 µg/mL
Good performance, suitable for enteric targeted release.
FAQ Section C: Cyclodextrin Complexation
Q7: I need to formulate a liquid dosage form for preclinical studies. Are there other options besides pH adjustment?
A: Yes, forming an inclusion complex with cyclodextrins is a very effective method for increasing the solubility of poorly soluble drugs in liquid formulations.[15][16] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[17] The hydrophobic portion of your drug molecule can be encapsulated within this cavity, forming a "host-guest" complex.[18] This complex effectively masks the drug's hydrophobicity, making the entire complex water-soluble.[15][17]
Commonly used cyclodextrins in pharmaceuticals include:
β-Cyclodextrin (β-CD) : Limited water solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) : Much higher aqueous solubility and very commonly used.[19]
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) : High solubility and a strong safety profile.[19]
Experimental Protocol 4: Phase Solubility Study with Cyclodextrins
Objective: To determine the stoichiometry and binding constant of the drug-cyclodextrin complex and quantify the solubility enhancement.
Materials:
Target compound
Selected cyclodextrin (e.g., HP-β-CD)
Aqueous buffer (e.g., water or PBS)
Shaker/incubator, vials, filters, and analytical equipment as in Protocol 1.
Methodology:
Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).
Equilibration: Add an excess amount of the solid drug to each cyclodextrin solution.
Analysis: Follow steps 3-5 from the pH-Solubility Profiling protocol (Protocol 1).
Data Analysis: Plot the total concentration of the dissolved drug against the concentration of the cyclodextrin.
A linear plot (Type A) suggests a 1:1 complex. The slope can be used to calculate the stability constant (Kc).
The y-intercept represents the intrinsic solubility of the drug in the absence of the cyclodextrin.
Table 3: Hypothetical Phase Solubility Outcome with HP-β-CD
[HP-β-CD] (mM)
Drug Solubility (µM)
0
12
10
150
20
295
50
740
100
1490
This data would indicate a significant, linear increase in solubility with increasing HP-β-CD concentration, suggesting effective complexation.
Q8: My compound's dissolution is very slow, even when solubility is improved. How can I speed up the rate at which it dissolves?
A: The dissolution rate is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the solid.[4] Therefore, drastically reducing the particle size of your compound will significantly increase its surface area and, consequently, its dissolution velocity.[20][21]
Nanosuspensions are a formulation approach where the particle size of the pure drug is reduced to the sub-micron range (typically 200-600 nm).[20][22] These drug nanoparticles are stabilized in an aqueous medium by surfactants or polymers to prevent aggregation. This technology is particularly useful for drugs that are poorly soluble in both aqueous and organic media, making them challenging for other formulation types.[22]
Applicable to a wide range of poorly soluble drugs.[25]
Preparation methods are generally categorized as "top-down" (e.g., media milling, high-pressure homogenization) or "bottom-up" (e.g., precipitation, emulsification).
III. Summary and Recommendations
For 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid, a systematic approach to solubility enhancement is recommended:
Start with pH Modification: First, conduct a pH-solubility profile to understand the compound's intrinsic behavior. This is the simplest and most cost-effective approach.
Screen for Salt Forms: If a solid form with enhanced dissolution in physiological pH is required, perform a salt screening study. Salts of alkali metals (Na, K) or organic amines (Tris) are excellent starting points.
Explore Advanced Formulations: If supersaturation is needed for desired exposure, investigate Amorphous Solid Dispersions (ASDs). For liquid formulations, Cyclodextrin Complexation is a powerful tool.
Consider Nanosizing: If dissolution velocity is the primary rate-limiting factor, developing a nanosuspension can provide a significant advantage.
By methodically applying these scientifically-grounded strategies, the solubility and bioavailability challenges posed by this compound can be effectively overcome.
References
Jadhav, N.R., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy Research. Available at: [Link]
Patel, V.R., & Agrawal, Y.K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. Available at: [Link]
Vemula, V.R. (2015). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3). Available at: [Link]
Singh, R., et al. (2015). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Research & Allied Sciences, 4(3). Available at: [Link]
Connolly, S. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
Kumar, S., & Singh, S. (2017). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Indo American Journal of Pharmaceutical Research, 7(10). Available at: [Link]
Al-Ghananeem, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(212). Available at: [Link]
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
Jadhav, S.P., et al. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. Available at: [Link]
Sahu, B.P., & Das, M.K. (2014). Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review. International Journal of ChemTech Research, 6(9), 4255-4266. Available at: [Link]
Tran, P., & Park, J.B. (2020). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics, 12(10), 923. Available at: [Link]
Shinde, G. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 584830. Available at: [Link]
Kumar, S., & Randhawa, J.K. (2018). Nanosuspension Technologies for Poorly Soluble Drugs: Recent Researches, Advances and Patents. Current Nanoscience, 14(4). Available at: [Link]
Tran, P., & Park, J.B. (2020). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. ResearchGate. Available at: [Link]
Patel, J.R., & Patel, M.P. (2020). Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology, 13(4). Available at: [Link]
SEN Pharma. (2024). Application of Solid Dispersion in Improving Solubility (P1). SEN Pharma. Available at: [Link]
Sharma, N., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Journal of Drug Delivery and Therapeutics, 5(2), 1-8. Available at: [Link]
Sharma, A., & Jain, C.P. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. International Journal of Pharmaceutical Sciences and Research, 11(3), 1104-1113. Available at: [Link]
Vaskó, D., et al. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 17(5), 629. Available at: [Link]
Kumar, L., et al. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Pharmaceutical Development and Technology, 18(3), 650-663. Available at: [Link]
Mohammed, A.R., et al. (2007). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. Available at: [Link]
Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.com. Available at: [Link]
Sharma, A., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 9(7), 2673-2683. Available at: [Link]
Vaskó, D., et al. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Available at: [Link]
Soni, K., et al. (2022). Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. Future Journal of Pharmaceutical Sciences, 8(1), 16. Available at: [Link]
Wenz, G. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 223-233. Available at: [Link]
Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available at: [Link]
Sharma, D.K., et al. (2020). A Review On Co-amorphous Technique Use For Solubility Enhancement. Research Journal of Wave, 11(1). Available at: [Link]
Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist. Available at: [Link]
Patel, A., & Patel, J. (2012). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology, 4(1), 1-7. Available at: [Link]
Chowhan, Z.T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60. Available at: [Link]
Al-Aani, A., et al. (2018). Direct imaging of the dissolution of salt forms of a carboxylic acid drug. Molecular Pharmaceutics, 15(12), 5555-5567. Available at: [Link]
Savjani, K.T., et al. (2012). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. Available at: [Link]
International Journal of Pharmaceutical Research, Education and Management Services. (2025). SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER. ijprems.com. Available at: [Link]
Chawla, G., et al. (2014). Pharmaceutical Salts of Haloperidol with Some Carboxylic Acids and Artificial Sweeteners: Hydrate Formation, Polymorphism, and Physicochemical Properties. Crystal Growth & Design, 14(5), 2460-2471. Available at: [Link]
Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. Available at: [Link]
DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Auburn University. Available at: [Link]
Preventing degradation of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid in solution
Welcome to the dedicated support center for 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid (herein referred to as FCMB Acid). This guide is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated support center for 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid (herein referred to as FCMB Acid). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution during experimental workflows. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you prevent, identify, and resolve issues related to its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of FCMB Acid in solution?
A1: FCMB Acid possesses three main functional groups susceptible to degradation under common laboratory conditions:
Amide Linkage: This is the most significant liability. The amide bond is prone to hydrolysis, a reaction where water breaks the bond, especially under acidic or basic conditions.[1][2][3] This cleavage results in the formation of 4-fluoroaniline and 2-(carboxymethoxy)benzoic acid.
Carboxylic Acid Group: The benzoic acid moiety can undergo decarboxylation (loss of CO2) to form 2-({[(4-fluorophenyl)carbamoyl]methyl})phenol, particularly when exposed to high temperatures.[4][5]
Fluorinated Aromatic Ring: While the carbon-fluorine (C-F) bond is generally strong, aromatic systems containing halogens can be susceptible to photodegradation upon exposure to UV or even high-intensity ambient light, potentially leading to defluorination or other complex reactions.[6][7][8]
Q2: What are the ideal short-term storage conditions for a stock solution of FCMB Acid?
A2: For short-term storage (up to 72 hours), we recommend preparing the stock solution in a suitable organic solvent like DMSO or anhydrous ethanol. The solution should be stored at 2-8°C and protected from light using amber vials or by wrapping the container in aluminum foil. Avoid aqueous buffers for storage unless their stability has been explicitly confirmed for your specific concentration and pH.
Q3: My solution of FCMB Acid turned slightly yellow. What does this indicate?
A3: A color change often signals chemical degradation. The yellowing could be due to the formation of oxidized impurities or complex degradation products. This is a strong indicator that the integrity of your compound may be compromised. We recommend immediately analyzing the solution using a stability-indicating method like HPLC-UV or LC-MS to identify and quantify any degradants.
Q4: Can I autoclave a solution containing FCMB Acid?
A4: No, autoclaving is strongly discouraged. The high temperatures (typically 121°C) and presence of water/steam create ideal conditions for rapid hydrolytic degradation of the amide bond and potential decarboxylation of the benzoic acid group.[4][5] Solutions should be sterilized by filtration through a 0.22 µm filter if necessary.
Troubleshooting Guide: Degradation in Solution
This section provides a systematic approach to identifying and resolving common degradation issues encountered during experiments.
Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis
You observe one or more new peaks in your chromatogram after preparing, storing, or using your FCMB Acid solution.
Caption: Troubleshooting workflow for identifying unknown degradation products.
Degradation Pathway
Likely Product(s)
Molecular Weight Change
Causative Stress Condition(s)
Amide Hydrolysis
4-Fluoroaniline + 2-(Carboxymethoxy)benzoic acid
Cleavage into two smaller molecules
Acidic or basic pH, elevated temperature
Decarboxylation
2-({[(4-fluorophenyl)carbamoyl]methyl})phenol
-44.01 Da (Loss of CO₂)
High temperature (>60°C), subcritical water conditions[4][5]
The stability of FCMB Acid is dictated by its molecular structure. The diagram below illustrates the primary degradation pathways that can compromise your sample. Understanding these pathways is the first step in preventing them.
Caption: Major degradation pathways for FCMB Acid in solution.
Experimental Protocols
Protocol 1: Forced Degradation Study to Determine Solution Stability
Forced degradation (or stress testing) is a critical study that deliberately degrades the compound to identify likely degradation products and establish degradation pathways.[9][10][11] This protocol helps you determine the stability of FCMB Acid in your specific experimental solution (e.g., formulation buffer, cell culture media).
Objective: To identify the conditions (pH, light, heat, oxidation) that cause degradation of FCMB Acid in your solution of interest and to develop a stability-indicating analytical method.
Materials:
FCMB Acid
Your solution/buffer of interest
0.1 M HCl, 0.1 M NaOH
3% Hydrogen Peroxide (H₂O₂)
HPLC or LC-MS system with a suitable C18 column[12]
pH meter
Temperature-controlled incubator or water bath
UV lamp (e.g., 254 nm or 365 nm) or a photostability chamber
Procedure:
Prepare Stock Solution: Prepare a concentrated stock of FCMB Acid in a suitable solvent (e.g., 10 mg/mL in DMSO).
Prepare Test Samples: Dilute the stock solution into your solution of interest to your final working concentration. Prepare five separate aliquots in amber HPLC vials:
Control: Your solution, stored at 2-8°C, protected from light.
Acid Stress: Adjust pH to ~2.0 with 0.1 M HCl.
Base Stress: Adjust pH to ~10.0 with 0.1 M NaOH.
Oxidative Stress: Add 3% H₂O₂ to the vial.
Thermal Stress: Use the unadjusted solution.
Incubation:
Place the Acid, Base, and Thermal Stress samples in an incubator at 40-60°C.
Keep the Oxidative Stress sample at room temperature, protected from light.
Place an additional Photostability Sample (unadjusted pH) under a UV lamp or in a photostability chamber.
Time-Point Analysis:
Analyze all samples by HPLC/LC-MS at initial time (T=0) and at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
Aim for approximately 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[10] Overstressing can lead to unrealistic degradation profiles.[13]
Data Analysis:
Compare the chromatograms from the stressed samples to the control sample.
Calculate the percentage of degradation for the parent peak.
Identify and characterize any new peaks using MS data to determine their mass.
This analysis will reveal which conditions your solution is sensitive to, allowing you to implement preventative measures.
References
Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Outsourcing. [Link]
Klick, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Science China Chemistry. [Link]
Scrivens, G. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]
SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors). [Link]
Welsh, S. (n.d.). A chemical rationale of drug stability and degradation- An insightful approach. Drug Discovery and Development. [Link]
JoVE. (2025). Video: Phase I Reactions: Hydrolytic Reactions. [Link]
The Innovation. (n.d.). Degradation breakthrough of stabilized compounds with C-F bonds. [Link]
Bhat, A., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]
ACS Publications. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]
ResearchGate. (n.d.). Hydrolysis of amide products to produce pharmaceutical compounds or drug intermediates. [Link]
Unknown. (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link]
Chandra, M., & Silverman, S. K. (2010). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Journal of the American Chemical Society. [Link]
ResearchGate. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. [Link]
Gauthier, E. A., & Mabury, S. A. (2023). Photolysis Products of Fluorinated Pharmaceuticals. Environmental Science & Technology. [Link]
ResearchGate. (2008). Scheme 1. Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid.... [Link]
ResearchGate. (n.d.). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. [Link]
PubMed. (2011). Degradation of benzoic acid and its derivatives in subcritical water. [Link]
Longdom Publishing. (n.d.). Benzoic Acid and its Derivatives Increase Membrane Resistance to. [Link]
PubMed. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. [Link]
PubMed Central. (n.d.). An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. [Link]
ResearchGate. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. [Link]
Unknown. (2025). Biphenyl degradation by Paenibacillus sp. PRNK-6: follows a characteristic lower metabolic pathway. [Link]
PubMed. (n.d.). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. [Link]
OUCI. (2011). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass…. [Link]
Overcoming baseline noise in HPLC analysis of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid
Ticket ID: #HPLC-BENZ-NOISE-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Comprehensive Strategy for Eliminating Baseline Noise Introduction Welcome to the Technical Support Center. You are...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #HPLC-BENZ-NOISE-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Comprehensive Strategy for Eliminating Baseline Noise
Introduction
Welcome to the Technical Support Center. You are likely analyzing 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid , a compound characterized by a polar carboxylic acid tail and a lipophilic fluorophenyl head, linked by an amide/ether chain.
Baseline noise in this analysis is rarely "random." It is a symptom of a specific conflict between your analyte’s chemistry (acidic, UV-active) and your instrument’s physics. Because this molecule requires acidic conditions to prevent peak tailing, you are likely using modifiers that inherently increase baseline instability if not perfectly balanced.
This guide prioritizes causality . We will not just "try" fixes; we will isolate the source using a differential diagnosis workflow.
Part 1: The Diagnostic Workflow (The "Isolation Test")
Before changing any chemistry, you must locate the noise source. Follow this Isolation Protocol strictly. Do not skip steps.
Step 1: The Zero-Flow Test (Electronic Noise)
Action: Stop the pump. Turn off flow. Monitor the baseline for 10 minutes.
Observation:
Flat line: Electronics and lamp are healthy. Proceed to Step 2.
Spikes/Wander: Electrical noise, dirty flow cell windows, or an aging lamp.[1]
Fix: Check lamp energy. Clean flow cell windows. Ensure the HPLC is on a dedicated electrical circuit.
Step 2: The "Union" Test (Pump & Solvent Noise)
Action: Remove the column.[2][3][4] Connect the injector directly to the detector using a PEEK union. Run your method (isocratic or gradient) at normal flow rates.
Observation:
Cyclic/Sine Wave: Pump pulsation (check valves or air).
High Frequency "Fuzz": Mixing issues or poor solvent quality.
Drift: Gradient absorption mismatch (see Chemical Optimization).[5]
Fix: Purge pumps, replace check valves, or add a pulse damper.
Step 3: The Column Test (Chemical Noise)
Action: Reinstall the column. Run the method.
Observation:
Irregular wander/spikes: Late-eluting impurities ("ghost peaks") from previous injections or column bleeding.
Figure 1: Diagnostic decision tree to isolate the physical source of baseline noise.
Part 2: Chemical Optimization for 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid
This molecule is an acid (pKa ~4.2) . To analyze it successfully, you must suppress ionization (keep it protonated) to prevent peak tailing. However, the additives used for this are the most common cause of baseline noise.
Critical Issue: The "TFA Ripple" & UV Cutoff
If you are using Trifluoroacetic Acid (TFA) and detecting at <220 nm (to see the fluorophenyl group), you will see baseline drift and noise.[4]
Mechanism: TFA absorbs UV light below 215 nm. In a gradient (e.g., Water to Acetonitrile), the concentration of TFA effectively changes due to solvation differences, or if you don't balance the TFA concentration in both lines.
The Symptom: A rising baseline during the gradient or sinusoidal noise caused by the mixer trying to blend TFA-laden water with organic solvent.
Optimized Mobile Phase Protocols
Option A: High Sensitivity (Low UV: 210–220 nm)
Reagent:Phosphoric Acid (0.1%) or Perchlorate Buffer .
Why: Phosphoric acid is transparent at 210 nm. It provides the low pH (~2.0) needed to suppress the benzoic acid moiety without the background noise of TFA.
Protocol:
Mobile Phase A: 0.1% H₃PO₄ in Water.
Mobile Phase B: Acetonitrile (No additive needed, or match A).
Warning: Do not use with LC-MS (non-volatile).
Option B: LC-MS Compatible (Volatile)
Reagent:Formic Acid (0.1%) .
Why: Formic acid is volatile but has a higher UV cutoff than phosphoric acid.
Protocol:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Noise Fix: You MUST add the modifier to both Mobile Phase A and B to prevent a "ghost gradient" baseline drift.
Visualizing the Chemistry Strategy
Figure 2: Mobile phase selection strategy based on detection requirements.
Part 3: Hardware Troubleshooting (FAQs)
Q: My baseline has a regular, rhythmic pulse. What is happening?A: This is Pump Pulsation .
Cause: One pump head is delivering slightly less volume than the other, or an air bubble is trapped in the check valve.
The Fix:
Degas: Ensure your mobile phase is thoroughly degassed (ultrasonication or vacuum filtration).
Prime: Open the purge valve and flow at 5 mL/min for 2 minutes to dislodge bubbles.
Check Valves: If the pulse persists, clean the check valves in 50% Nitric Acid (remove ceramic/ruby parts first if housing is not compatible) or sonicate in methanol.
Q: I see "Ghost Peaks" when running a blank gradient.A: This is System Contamination .
Cause: The fluorophenyl group makes your molecule lipophilic. It may be sticking to the column frit or the injector rotor seal and eluting in subsequent runs.
The Fix:
Needle Wash: Ensure your autosampler needle wash is strong enough (e.g., 90% Methanol).
Blank Run: Run a "sawtooth" gradient (5% to 95% B in 5 mins, repeat 3 times) to clean the column.
Summary of Troubleshooting Parameters
Symptom
Probable Cause
Verification
Corrective Action
High Frequency Noise
Detector Lamp / Electronics
Zero-Flow Test
Replace Lamp / Check Energy / Clean Flow Cell.
Cyclic/Sine Wave
Pump Pulsation / Air
Union Test
Purge Pump / Degas Solvents / Clean Check Valves.
Drifting Baseline
Gradient Absorbance Mismatch
Run Blank Gradient
Balance Modifier (e.g., 0.1% TFA) in both A and B lines.
Spikes (Random)
Air Bubbles in Cell
Backpressure Check
Add backpressure regulator after detector (approx 30-50 psi).
Tailing Peaks + Noise
Incorrect pH (Ionization)
Check pH
Ensure pH is < 2.5 using Phosphoric or Formic acid.
References
Agilent Technologies. (2025). Eliminating Baseline Problems in HPLC. Retrieved from
Shimadzu Corporation. (2024). Gradient Baseline for Water/Acetonitrile Containing TFA. Retrieved from
Separation Science. (2024).[6] Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from
LCGC International. (2019). HPLC Diagnostic Skills: Noisy Baselines. Retrieved from
Sielc Technologies. (2018). Separation of Benzoic acid derivatives on Reverse Phase HPLC. Retrieved from
Technical Support Center: Chromatography of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid
Welcome to the technical support guide for the chromatographic analysis of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid. This resource is designed for researchers, scientists, and drug development professionals enc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the chromatographic analysis of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid. This resource is designed for researchers, scientists, and drug development professionals encountering peak tailing and other chromatographic challenges with this analyte. The following question-and-answer guide provides in-depth, field-proven insights to help you diagnose, resolve, and prevent common issues.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid on my C18 column. What are the primary causes?
Peak tailing for this specific analyte, an acidic compound with multiple polar functional groups, is a common issue that typically stems from unwanted secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is almost always the presence of more than one retention mechanism.[3]
The molecular structure of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid reveals three key areas prone to causing peak tailing:
Ionized Carboxylic Acid Interaction: The most significant factor is the acidity of the benzoic acid group. While no experimental pKa value is published for this exact molecule, we can estimate it to be in the range of 4.0-5.0, similar to benzoic acid (pKa ≈ 4.2) and p-methoxybenzoic acid (pKa ≈ 4.5).[4][5] If your mobile phase pH is near or above this pKa, the carboxyl group will be deprotonated (anionic), leading to strong electrostatic interactions with residual silanol groups (Si-OH) on the silica surface of the column.[2][6] These interactions are a classic cause of peak tailing for acidic compounds.[2]
Silanol Hydrogen Bonding: Even when the carboxylic acid is protonated (at low pH), the ether and amide oxygens in the molecule can still form hydrogen bonds with acidic surface silanols, creating a secondary retention mechanism that leads to tailing.[6]
Metal Chelation: The analyte possesses multiple electron-donating groups (carboxyl and ether oxygens) that can chelate with trace metal ions (like iron or aluminum) present in the silica packing material, on column frits, or within the HPLC system itself.[2][7][8] This interaction introduces another unwanted retention mechanism, contributing to peak distortion.[2][8]
The diagram below illustrates the primary interaction sites on the analyte that contribute to peak tailing.
Key molecular sites causing peak tailing.
Q2: How can I systematically troubleshoot and resolve this peak tailing?
A logical, step-by-step approach is crucial. We recommend following this troubleshooting workflow, starting with the most common and easiest-to-address issues first.
Systematic workflow for troubleshooting peak tailing.
Q3: You mentioned mobile phase pH. What is the recommended pH and how do I prepare the mobile phase?
The Causality: The single most effective strategy to improve the peak shape of an acidic analyte is to suppress its ionization.[3][8][9] By operating the mobile phase at a pH that is at least 1.5 to 2 units below the analyte's pKa, you ensure that the carboxylic acid group remains in its neutral, protonated form (-COOH).[9][10] This neutral form has significantly less electrostatic interaction with the negatively charged silanol groups on the silica surface, leading to a more symmetric peak.[3][8] Given the estimated pKa of 4.0-5.0 for your analyte, a mobile phase pH of 2.5 to 3.0 is the ideal starting point.
Experimental Protocol 1: Mobile Phase pH Adjustment
Prepare the Aqueous Component: Start with high-purity HPLC-grade water.
Add Acid Modifier: To achieve a pH between 2.5 and 3.0, add a suitable acid.
For UV Detection: 0.1% (v/v) formic acid or 0.1% (v/v) phosphoric acid are common choices.
For MS Detection: Use a volatile modifier like 0.1% formic acid. Phosphoric acid is not suitable for MS.[9]
Confirm pH: Use a calibrated pH meter to confirm the pH of the aqueous portion before mixing with the organic solvent.
Solvent Mixing: Mix the acidified aqueous component with your organic solvent (e.g., acetonitrile or methanol) in the desired ratio. For example, a 60:40 (Aqueous:Acetonitrile) mixture.
Degas: Thoroughly degas the final mobile phase using sonication or vacuum filtration before use.
Modifier
Typical Concentration
Target pH Range
MS Compatible?
Notes
Formic Acid
0.1% (v/v)
~2.7
Yes
Volatile and excellent for MS applications.
Phosphoric Acid
0.1% (v/v)
~2.1
No
Non-volatile, provides strong buffering but will contaminate an MS source.
Trifluoroacetic Acid (TFA)
0.05% - 0.1% (v/v)
~2.0
Yes (with caution)
Strong ion-pairing agent that can improve peak shape but may cause ion suppression in MS and can be difficult to flush from a column.
Q4: What if adjusting the pH isn't enough? How do I address potential metal chelation?
The Causality: If peak tailing persists even at low pH, metal chelation is a likely secondary cause.[8] Trace metals in the HPLC flow path, from stainless steel tubing and frits to the silica itself, can interact with your analyte.[2][11][12] This chelation creates strong, undesirable interactions that delay a portion of the analyte molecules, resulting in a tailing peak.[8][12] The solution is to introduce a competitive chelating agent into the mobile phase that binds more strongly to the metal ions, effectively masking them from your analyte.[13]
Experimental Protocol 2: Using a Chelating Agent
Ethylenediaminetetraacetic acid (EDTA) is a powerful and inexpensive chelating agent that can be highly effective.[5][13]
Prepare an EDTA Stock Solution: Create a concentrated stock solution of EDTA (e.g., 10 mM) in HPLC-grade water. The disodium salt of EDTA is more soluble than the free acid.
Spike the Mobile Phase: Add a small aliquot of the EDTA stock solution to the aqueous component of your mobile phase to achieve a final concentration between 10 µM and 50 µM .[13]
Equilibrate Thoroughly: Before injecting your sample, flush the column with at least 20-30 column volumes of the EDTA-containing mobile phase. This ensures the chelating agent has had time to passivate any active metal sites within the system and column.
Analyze Sample: Inject your sample and compare the peak shape to the analysis without EDTA. A significant improvement in symmetry points to metal chelation as a root cause.
Note: For persistent issues, consider a full system passivation by flushing the entire HPLC (with the column removed) with a higher concentration of EDTA (e.g., 0.1 M) to remove metal contaminants.[4][5]
Q5: Could my column be the problem? What type of column is best for this analysis?
The Causality: Yes, column choice is critical. Older columns, often referred to as "Type A" silica, have higher levels of metal impurities and a greater population of acidic, un-capped silanol groups, making them more prone to causing peak tailing with polar and ionizable compounds.[1]
Modern HPLC columns are manufactured with higher purity silica and more effective end-capping procedures to minimize these active sites.
Recommendations for Column Selection:
High-Purity, End-Capped "Type B" Silica C18: This should be your first choice. These columns have a much lower concentration of active silanol groups and metal impurities, providing significantly better peak shapes for challenging compounds like yours.[1] Look for columns marketed as "high-purity," "base-deactivated," or "fully end-capped."
Polar-Embedded Phase Columns: These columns have a polar functional group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from interacting with any remaining surface silanols, further improving peak shape for polar compounds.
Hybrid Silica Columns: Columns based on hybrid organic/inorganic silica particles often exhibit enhanced pH stability and reduced silanol activity, making them an excellent choice for robust method development.[14]
If you are using an older or general-purpose C18 column and experiencing tailing, upgrading to one of these modern column chemistries will likely provide a dramatic improvement in performance.
References
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
MicroSolv Technology Corporation. (2025, November 3). Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions. Retrieved from [Link]
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [https://www.crawfordscientific.com/downloads/PDF/Theory of HPLC Column Chemistry.pdf]([Link] of HPLC Column Chemistry.pdf)
ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?. Retrieved from [Link]
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
HPLC-TODAY. (2020). TO ADD OR NOT TO ADD. Retrieved from [Link]
LCGC International. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
MicroSolv Technology Corporation. (2025, December 1). Simple Sugars Methods using Triethylamine TEA in Aqueous Normal Phase ANP Methods - Tips & Suggestions. Retrieved from [Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
Chromatography Forum. (2015, May 4). EDTA as mobile phase for HPLC. Retrieved from [Link]
PubMed. (2004, September 17). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
Chromatography Forum. (2014, August 29). Recommended column for really acid mobile phases. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]
Chromatography Forum. (2005, January 20). HPLC contamination. Retrieved from [Link]
LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved from [Link]
Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]
Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
Resonac. (n.d.). HPLC column for organic acids. Retrieved from [Link]
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Application for Analysis of EDTA. Retrieved from [Link]
GL Sciences. (n.d.). How to Obtain Good Peak Shapes. Retrieved from [Link]
Cheméo. (2011, March 6). p-Methoxybenzoic-acid-2-bromo-4-fluorophenyl-ester.pdf. Retrieved from [Link]
PMC. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
Chemistry Stack Exchange. (2020, April 13). Why is propenoic acid more acidic than p-methoxybenzoic acid?. Retrieved from [Link]
Filo. (2025, December 3). The pKa values of 4-methoxybenzoic acid, benzoic acid and 4-nitrobenzoic ... Retrieved from [Link]
Enhancing bioavailability of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid in vivo
Executive Technical Summary Compound Profile: 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid (herein referred to as F-PCBA ) presents a classic "brick dust" profile common in drug discovery. Physicochemical Class: We...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Technical Summary
Compound Profile: 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid (herein referred to as F-PCBA ) presents a classic "brick dust" profile common in drug discovery.
BCS Classification: Likely Class II (Low Solubility, High Permeability) or Class IV (Low/Low) depending on the crystal lattice energy.
Primary Challenge:Dissolution-Limited Absorption. The compound remains unionized and insoluble in the acidic gastric environment (pH 1.2), leading to precipitation or failure to dissolve before reaching the absorption window in the proximal intestine.
Secondary Challenge:First-Pass Metabolism. The benzoic acid motif is a prime target for UDP-glucuronosyltransferases (UGTs), potentially leading to rapid clearance via acyl-glucuronidation.
This guide provides troubleshooting workflows and validated protocols to overcome these barriers.
Diagnostic Workflow: Why is Bioavailability Low?
Before altering your formulation, use this decision tree to identify the rate-limiting step.
Figure 1: Diagnostic logic for identifying the root cause of low in vivo exposure for F-PCBA.
Formulation Protocols (Solubility Enhancement)
Protocol A: Amorphous Solid Dispersion (ASD)
Best For: High melting point crystalline forms that precipitate in the stomach.
Mechanism: The polymer (HPMCAS) inhibits crystallization and maintains a supersaturated state in the intestine (the "spring and parachute" effect).
Materials:
API: F-PCBA
Polymer: HPMCAS-MF (Hypromellose Acetate Succinate, Medium Fine) or PVPVA 64.
Solvent: Acetone:Methanol (1:1 v/v).
Step-by-Step Procedure:
Dissolution: Dissolve F-PCBA and HPMCAS-MF in the solvent mixture at a 1:3 ratio (25% drug loading). Ensure total solids concentration is 5-10% (w/v).
Solvent Evaporation (Rotavap):
Set bath temperature to 40°C.
Apply vacuum gradually to prevent bumping.
Dry until a foam/film forms.
Secondary Drying: Place the foam in a vacuum oven at 40°C for 24 hours to remove residual solvent.
Milling: Gently mill the dried foam using a mortar and pestle (liquid nitrogen cooling helps prevent rubbery state transition).
Sieving: Pass through a #60 mesh screen.
Reconstitution: Suspend the powder in 0.5% Methylcellulose/0.1% Tween 80 immediately prior to dosing.
Technical Insight: HPMCAS is chosen over PVP because it is enteric. It remains intact in the stomach (preventing drug release where it would precipitate) and dissolves in the duodenum (pH > 5.5), releasing the drug exactly where it can be absorbed.
Protocol B: Lipid-Based Formulation (SEDDS)
Best For: Lipophilic compounds (LogP > 3) with lower melting points.
Mechanism: Keeps the drug in a pre-dissolved state, bypassing the energy barrier of crystal dissolution.
Formulation Composition (Type IIIB SEDDS):
Component
Role
Recommended Excipient
% w/w
Oil Phase
Solubilizer
Capryol 90 (Propylene glycol monocaprylate)
30%
Surfactant
Emulsifier
Cremophor EL or Tween 80
40%
| Co-solvent | Dissolution Aid | Transcutol HP (Diethylene glycol monoethyl ether) | 30% |
Step-by-Step Procedure:
Weigh the Oil, Surfactant, and Co-solvent into a glass vial. Vortex for 1 minute to mix.
Add F-PCBA to the vehicle (Target conc: 20–50 mg/mL depending on solubility limit).
Heat & Stir: Place in a water bath at 50°C. Stir magnetically for 2 hours until the solution is optically clear.
Equilibration: Allow to cool to room temperature. Check for precipitation.[1]
Dosing: Administer directly (if volume permits) or dilute 1:10 with water to form a nano-emulsion just before oral gavage.
Troubleshooting & FAQs
Q1: The compound dissolves in DMSO but crashes out immediately in aqueous buffer. How do I dose this IV?
Answer:
This is typical for lipophilic acids. Do not use 100% DMSO for IV; it causes hemolysis and precipitation at the injection site.
Preparation Order: Dissolve API in DMSO first -> Add PEG 400 -> Vortex -> Slowly add Saline while vortexing.
pH Adjustment: Since F-PCBA is an acid, adjusting the final pH to 7.4–8.0 using 0.1N NaOH can significantly improve stability by ionizing the carboxylate group.
Q2: Plasma exposure is low, but I see a massive secondary peak in the HPLC chromatogram. What is it?
Answer:
This is likely the Acyl-Glucuronide metabolite .
Mechanism: The carboxylic acid on the benzoic moiety reacts with UDP-glucuronic acid.
Risk: Acyl-glucuronides can be reactive and cause toxicity, but primarily they represent a clearance sink.
Verification: Treat your plasma sample with
-glucuronidase. If the parent peak increases and the secondary peak disappears, it is the glucuronide.
Q3: Why is the oral bioavailability higher in fed rats compared to fasted rats?
Answer:
This indicates a Positive Food Effect , confirming that your compound is dissolution-rate limited (BCS Class II).
Physiology: Food stimulates bile secretion.[1] Bile salts (taurocholate) and lecithin form mixed micelles that solubilize the lipophilic F-PCBA.
Action: Switch to a Lipid-Based Formulation (Protocol B) to mimic this "fed state" effect even in fasted animals.
Metabolic Pathway & Stability
Understanding the degradation of F-PCBA is crucial for interpreting PK data.
Figure 2: Primary metabolic clearance pathways. The Acyl-Glucuronide pathway is typically dominant for benzoic acid derivatives.
References
Lipid-Based Formulations for Lipophilic Drugs
Title: Lipid-Based Oral Formulation Strategies for Lipophilic Drugs.[1][2][3]
This guide outlines the reproducibility parameters for 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid , a synthetic small molecule characterized by its O-substituted benzoic acid core and fluorinated anilide tail. Ba...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the reproducibility parameters for 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid , a synthetic small molecule characterized by its O-substituted benzoic acid core and fluorinated anilide tail. Based on its pharmacophore—specifically the 2-(carboxymethoxy)benzoic acid scaffold—this compound is functionally categorized as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor or an Aldose Reductase Inhibitor (ARI) mimetic.
The following guide focuses on its primary application as a PTP1B inhibitor for metabolic research (diabetes/obesity), addressing the critical challenges of solubility , promiscuous aggregation , and cell permeability that plague this chemical class.
Executive Summary & Chemical Context
Compound Class: O-Alkylated Salicylic Acid Derivative / Non-Peptidic PTP1B Inhibitor.
Primary Utility: Modulation of insulin signaling pathways via PTP1B inhibition; potential Aldose Reductase inhibition in hyperglycemic stress models.
Core Challenge: The benzoic acid moiety provides electrostatic affinity for the PTP1B active site (mimicking phosphotyrosine) but compromises cell permeability. The hydrophobic fluorophenyl tail increases potency but introduces aggregation-based false positives in enzymatic assays.
Comparative Performance Matrix
Feature
2-{[(4-F-Ph)carbamoyl]methoxy}benzoic acid
Vanadate (Na3VO4)
Trodusquemine (MSI-1436)
Mechanism
Reversible, Active Site (Orthosteric)
Irreversible, Non-specific
Allosteric (C-terminus)
IC50 (PTP1B)
Low µM range (Est. 1–10 µM)
< 1 µM
~1 µM
Selectivity
Moderate (vs. TCPTP/SHP2)
Poor (Panspecific)
High
Cell Permeability
Low (Requires esterification/prodrug)
Low (ionic)
Moderate
Aggregation Risk
High (Critical variable)
None
Low
Critical Assay Protocols (Step-by-Step)
Experiment A: Enzymatic Inhibition Assay (In Vitro)
Objective: Determine the IC50 against recombinant human PTP1B while excluding false positives caused by colloidal aggregation.
The "Self-Validating" Protocol:
Buffer Preparation:
Standard: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
Validation Step: Split buffer into two aliquots. Add 0.01% Triton X-100 to one.
Substrate Selection:
Use DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) for high sensitivity (Km ~ 5-10 µM).
Alternative: pNPP (p-Nitrophenyl phosphate) requires higher concentrations (Km ~ 1-2 mM) and may miss subtle inhibition.
Inhibitor Dilution:
Dissolve 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid in 100% DMSO.
Prepare serial dilutions (0.1 nM to 100 µM). Keep final DMSO < 1%.
Reaction Initiation:
Incubate Enzyme (1-5 nM) + Inhibitor for 10 mins at 37°C.
Add Substrate (at Km concentration) to start.
Data Analysis (The Logic Check):
Aggregation Test: If IC50 increases significantly (potency drops) in the presence of Triton X-100, the compound is acting as a promiscuous aggregator, not a specific inhibitor.
Hill Slope: A Hill slope > 1.5 suggests aggregation or denaturation. A slope of ~1.0 indicates 1:1 binding.
Causality Insight: The fluorophenyl tail is lipophilic. Without detergent (Triton X-100), these molecules form micelle-like colloids that sequester the enzyme, leading to a false "super-potent" IC50.
Objective: Verify if the compound penetrates the cell membrane and enhances insulin receptor signaling.
Workflow:
Cell Line: HepG2 (Hepatocellular carcinoma) or 3T3-L1 Adipocytes.
Starvation: Serum-starve cells for 16 hours to reduce basal phosphorylation.
Treatment:
Pre-treat with Compound (10-50 µM) for 1 hour.
Critical Control: Include a POM-ester prodrug version if available, or use electroporation if permeability is null.
Stimulation: Challenge with Insulin (10 nM) for exactly 5-10 minutes.
Lysis & Detection:
Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.
Western Blot Targets: p-Akt (Ser473), p-IR (Tyr1162/1163), and Total Akt/IR.
Quantification:
Calculate the ratio of (p-Akt / Total Akt).
A reproducible "hit" shows a dose-dependent increase in p-Akt above the Insulin-only control.
Mandatory Visualization
Pathway Diagram: Mechanism of Action
This diagram illustrates the logical flow of the compound's intervention in the insulin signaling cascade and the critical quality control check (Aggregation).
Caption: Logical flow of PTP1B inhibition by the compound, highlighting the critical "Aggregation" artifact loop disrupted by Triton X-100.
Troubleshooting & Reproducibility Checklist
Variable
Recommendation
Causality / Reason
pH Sensitivity
Maintain pH 7.0–7.4
The benzoic acid group (pKa ~4.2) must be ionized for active site binding, but pH < 6.0 may precipitate the compound.
Reducing Agents
Use DTT (1-5 mM)
PTP1B has a catalytic Cysteine (Cys215) highly susceptible to oxidation. Without DTT, the enzyme inactivates itself, mimicking inhibition.
Solvent Tolerance
DMSO < 1% (v/v)
High DMSO concentrations can denature PTP1B and alter the solubility profile of the fluorophenyl tail.
Incubation Time
10–15 mins Pre-incubation
Allows the compound to reach equilibrium within the active site before the substrate competes for entry.
References
Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences. Link
Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors. Journal of Medicinal Chemistry.[1][2] Link
Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in non-specific inhibition. Drug Discovery Today. Link
Bialy, L., & Waldmann, H. (2005). Inhibitors of protein tyrosine phosphatases: next-generation drugs? Angewandte Chemie International Edition. Link
BindingDB Entry. PTP1B Inhibitor Fragments & SAR (2-carboxymethoxy-benzoic acid moiety).Link
Comparison Guide: Structural Confirmation of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid
This guide provides a comprehensive framework for the structural confirmation of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid using single-crystal X-ray diffraction (SC-XRD). Given the specific nature of this compo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the structural confirmation of 2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid using single-crystal X-ray diffraction (SC-XRD). Given the specific nature of this compound—an O-alkylated salicylic acid derivative with a fluorinated amide side chain—accurate structural determination is critical to distinguish it from potential regioisomers (3- or 4-substituted analogs) and to identify solid-state polymorphs arising from the flexible ether linkage.[1]
Executive Summary
2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid presents a unique crystallographic challenge due to its dual hydrogen-bonding domains: the carboxylic acid core and the secondary amide linker.[1] While Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide functional group verification, they fail to capture the three-dimensional packing and conformational locking (e.g., ether torsion angles) that define the solid-state efficacy of the drug candidate.
This guide compares Single-Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives, establishing it as the definitive method for absolute structure confirmation.[1]
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
Feature
Method 1: SC-XRD (Gold Standard)
Method 2: Solution NMR (H, C, F)
Method 3: Powder XRD (PXRD)
Primary Output
Absolute 3D configuration, bond lengths/angles, packing motifs.[1]
Connectivity, functional group environment, purity.[1]
To generate the definitive dataset for this compound, follow this self-validating experimental protocol. This workflow is designed to overcome common challenges such as the flexibility of the
ether linkage.
Step 1: Crystal Growth Strategy
The target compound contains a carboxylic acid (polar, H-bond donor/acceptor) and a fluorophenyl ring (lipophilic).[1]
Solvent System: Use a gradient of polarity.[1] Dissolve in Ethanol/Acetone (1:1) and slowly diffuse Hexane or Water (antisolvent).
Technique: Slow evaporation at
is preferred to reduce thermal motion in the flexible ether chain.[1]
Target Morphology: Colorless blocks or prisms.[1] Needles (common for amides) often suffer from disorder along the needle axis.[1]
Step 2: Data Collection Parameters
Temperature: Collect at 100 K . This is non-negotiable for this compound to freeze the rotation of the 4-fluorophenyl ring and the ether linkage.[1]
Source: Mo-K
( Å) is standard.[1] If crystals are small ( mm), use Cu-K ( Å) for higher intensity.
Resolution: Aim for
Å or better ( for Mo) to resolve the C-F bond distance accurately ( Å).
Step 3: Structure Solution & Refinement
Space Group: Expect Monoclinic (
) or Triclinic () .[1] These centrosymmetric groups are most common for achiral benzoic acid derivatives, favoring the formation of inversion dimers.[1]
Disorder Handling: The
group in the ether linkage may show disorder.[1] Use a split-site model if the thermal ellipsoid is elongated.[1]
Hydrogen Atom Placement:
Carboxylic Acid (
): Locate from difference Fourier map to confirm the dimer vs. catemer.[1]
Amide (
): Constrain to N-H distance ( Å) but allow free rotation to find the acceptor (likely the ether oxygen or carbonyl oxygen).
Expected Structural Features (Validation Metrics)
Based on crystallographic data of close analogs (e.g., 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate and salicyluric acid derivatives), the confirmed structure must exhibit the following geometric parameters. Deviations from these ranges indicate a potential incorrect solution or a novel high-energy polymorph. [1]
A. Primary Hydrogen Bonding Motifs
Carboxylic Acid Dimer (
):
The benzoic acid moiety will likely form a centrosymmetric dimer.[1]
The 4-fluorophenyl group is a critical packing director.[1][3]
Interactions: Look for weak contacts ( Å) stabilizing the layer structure.[1]
Contacts: Less common, but if present, expect distances Å (sum of van der Waals radii).
C. Conformation of the Ether Linkage
The torsion angle
is the key variable distinguishing polymorphs.
Planarity: The ether oxygen is often coplanar with the benzoic acid ring (
or ) due to conjugation with the aromatic system.[1]
Twist: The amide plane is typically twisted
relative to the benzoic acid plane to minimize steric clash.[1]
Visualization of the Confirmation Workflow
The following diagram illustrates the logical flow from synthesis to final structural validation, emphasizing the critical decision points for this specific compound.
Figure 1: Step-by-step workflow for the crystallographic confirmation of the target compound.
References
Fun, H.-K., Loh, W.-S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011).[1] 2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1433.[1] Link
Wagner, C. E., & Groy, T. L. (2010).[1][4] 2-Fluoro-4-(methoxycarbonyl)benzoic acid.[1][4][5] Acta Crystallographica Section E: Structure Reports Online, 66(9), o2340.[1] Link
BenchChem. (2025).[1] X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide. Link
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 2,4-Dimethoxybenzoic acid (Refcode: YIZXOA).[1] Link
Gowda, B. T., et al. (2009).[1] Structure of N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E, 65, o1234.[1] (Provides baseline amide geometry).